molecular formula C8H11NO2 B6328738 Ethyl 2-(1-cyanocyclopropyl)acetate CAS No. 1461715-08-1

Ethyl 2-(1-cyanocyclopropyl)acetate

Cat. No.: B6328738
CAS No.: 1461715-08-1
M. Wt: 153.18 g/mol
InChI Key: FOYVHLRKRLXXEM-UHFFFAOYSA-N
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Description

Ethyl 2-(1-cyanocyclopropyl)acetate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(1-cyanocyclopropyl)acetate is 153.078978594 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(1-cyanocyclopropyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-cyanocyclopropyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(1-cyanocyclopropyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-7(10)5-8(6-9)3-4-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYVHLRKRLXXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-(1-cyanocyclopropyl)acetate chemical structure and properties

[1][2][3]

CAS Registry Number: 1461715-08-1 Chemical Formula: C



Molecular Weight:IUPAC Name:123456

Introduction and Chemical Identity

Ethyl 2-(1-cyanocyclopropyl)acetate is a specialized bifunctional building block featuring a highly strained cyclopropane ring substituted geminally with a nitrile group and an ethyl acetate moiety.[6] This structural motif—a 1,1-disubstituted cyclopropane —is of significant value in medicinal chemistry for its ability to enforce specific conformational constraints on bioactive molecules.[6]

The compound serves as a critical intermediate in the synthesis of conformationally restricted


-amino acids66
Physical Properties Table
PropertyValueNote
Appearance Colorless to pale yellow liquidStandard state
Boiling Point ~250–260 °C (Predicted)High boiling due to polarity
Density 1.09 ± 0.1 g/cm³Estimated
LogP ~0.8–1.2Lipophilic, crosses BBB readily
Solubility Soluble in DCM, EtOAc, MeOHSparingly soluble in water
Flash Point >110 °CNon-flammable under standard conditions

Structural Analysis and Reactivity

The molecule comprises three distinct reactive centers:[6]

  • Cyclopropane Ring: Introduces significant ring strain (~27.5 kcal/mol), making the system susceptible to ring-opening reactions under harsh catalytic hydrogenation or strong acid conditions.[6]

  • Nitrile Group (-CN): A versatile electrophile that can be reduced to a primary amine, hydrolyzed to a carboxylic acid/amide, or converted to heterocycles (e.g., tetrazoles).[6]

  • Ethyl Ester Group (-COOEt): Allows for orthogonal reactivity; it can be selectively hydrolyzed or reduced without affecting the nitrile under controlled conditions.[6]

Key Reactivity Feature: The geminal substitution pattern (1,1-substitution) creates a "Thorpe-Ingold" effect (gem-dimethyl effect surrogate), which accelerates cyclization reactions involving the side chains.[6] This makes the compound an ideal precursor for spirocyclic lactams or bicyclic scaffolds.[6]

Synthesis and Manufacturing Protocols

While direct one-pot synthesis is challenging due to the specific substitution pattern, the most robust industrial route involves the homologation of ethyl 1-cyanocyclopropanecarboxylate .[6]

Standard Synthetic Workflow (Homologation Route)

This protocol utilizes the Arndt-Eistert homologation or a functional group interconversion strategy to insert the methylene spacer.[6]

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

  • Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, Potassium Carbonate (K₂CO₃), DMSO or DMF.[6]

  • Conditions: 60–80 °C, 12 hours.[6]

  • Mechanism: Double alkylation of the active methylene.[6]

  • Yield: ~75–85%.[6]

Step 2: Reduction to Alcohol

  • Reagents: Sodium Borohydride (NaBH₄), LiCl (to enhance reactivity) or DIBAL-H (controlled).[6]

  • Target: 1-(Hydroxymethyl)cyclopropanecarbonitrile.[6]

  • Note: Care must be taken to avoid reducing the nitrile.[6]

Step 3: Activation and Cyanation (Homologation) [6]

  • Activation: Convert alcohol to Mesylate (MsCl/Et₃N).

  • Substitution: React with NaCN in DMSO to form 1-cyanocyclopropaneacetonitrile (Dinitrile).[6]

  • Partial Hydrolysis/Alcoholysis: Selective ethanolysis of the aliphatic nitrile (more reactive than the steric hindered ring nitrile) using EtOH/HCl.[6]

Experimental Protocol: Step 1 (Ring Formation)

Caution: 1,2-Dibromoethane is a carcinogen.[6] Work in a fume hood.

  • Setup: Charge a 1L 3-neck flask with DMSO (500 mL) and K₂CO₃ (2.5 eq).

  • Addition: Add Ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq).

  • Reaction: Heat to 60 °C under N₂ atmosphere with vigorous stirring for 16 hours.

  • Workup: Quench with ice water (1L). Extract with Ethyl Acetate (3x).[6] Wash organics with brine.[6]

  • Purification: Vacuum distillation. Product is a clear oil.[6]

Visualization: Synthesis Pathway

SynthesisPathStartEthyl Cyanoacetate(NC-CH2-COOEt)Inter1Ethyl 1-cyanocyclopropane-carboxylateStart->Inter1CycloalkylationReagent1,2-Dibromoethane+ K2CO3/DMSOReagent->Inter1Inter21-(Hydroxymethyl)-cyclopropanecarbonitrileInter1->Inter2Selective Ester Red.Step2Reduction(NaBH4/LiCl)Step2->Inter2Inter31-cyanocyclopropane-acetonitrileInter2->Inter3HomologationStep31. MsCl, Et3N2. NaCN, DMSOStep3->Inter3ProductEthyl 2-(1-cyanocyclopropyl)-acetateInter3->ProductPinner ReactionFinalStepEthanolysis(EtOH, HCl)FinalStep->Product

Figure 1: Step-wise synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate via cyclopropanation and homologation.

Applications in Drug Discovery[7]

This compound is a high-value scaffold for Fragment-Based Drug Design (FBDD) .[6]

Conformationally Restricted GABA Analogues

Hydrolysis of the ester and reduction of the nitrile yields 1-(aminomethyl)cyclopropaneacetic acid .[6]

  • Mechanism: This molecule mimics

    
    -aminobutyric acid (GABA) but with a rigid cyclopropane core that restricts the rotation of the carbon backbone.[6]
    
  • Therapeutic Potential: Ligands for the

    
     subunit of voltage-gated calcium channels (similar to Gabapentin and Pregabalin), used in treating neuropathic pain and epilepsy.[6]
    
NK1 Antagonists

The 1,1-disubstituted cyclopropane core is found in several Neurokinin-1 (NK1) receptor antagonists. The rigidity prevents metabolic "soft spots" (oxidation at the

6
Bioisosterism

The cyclopropyl group acts as an ethylene bioisostere but with added


6
Visualization: Application Workflow

ApplicationsCoreEthyl 2-(1-cyanocyclopropyl)acetate(Scaffold)Path1Hydrolysis + Reduction(H2/Raney Ni)Core->Path1Path2Curtius RearrangementCore->Path2Path3Tetrazole Formation(NaN3)Core->Path3Target11-(Aminomethyl)cyclopropane-acetic acid(GABA Analogue)Path1->Target1Target2Cyclopropyl-basedDiaminesPath2->Target2Target3BioisostericCarboxylatesPath3->Target3

Figure 2: Divergent synthesis pathways from the core scaffold to bioactive targets.[6]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.15 (q, 2H, O-CH₂ -CH₃)[6]
      
    • 
       2.60 (s, 2H, Ring-CH₂ -CO) — Key diagnostic singlet.[6]
      
    • 
       1.30 (t, 3H, O-CH₂-CH₃ )[6]
      
    • 
       1.20–0.90 (m, 4H, Cyclopropane ring protons) — Distinctive AA'BB' system.[6]
      
  • IR Spectroscopy:

    • ~2240 cm⁻¹ (Weak, sharp): Nitrile (-CN) stretch.[6]

    • ~1735 cm⁻¹ (Strong): Ester carbonyl (C=O) stretch.[6]

  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 154.19.[6]

    • [M+Na]⁺ = 176.17.[6]

Safety and Handling

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[6]

    • Irritant: Causes skin and eye irritation.[6]

    • Nitrile Hazard: Metabolically releases cyanide ions slowly; treat potential overexposure with standard cyanide antidote protocols (e.g., hydroxocobalamin) if symptoms arise.[6]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).[6]

  • Spill Protocol: Absorb with sand/vermiculite.[6] Do not flush into drains.[6]

References

  • Sigma-Aldrich. Ethyl 2-(1-cyanocyclopropyl)acetate Product Page (CAS 1461715-08-1).[6] Available at: [6]

  • PubChem. Ethyl 2-cyano-2-cyclopropylacetate (Isomer/Related) & Cyclopropane Derivatives.[6] National Library of Medicine.[6] Available at: [6]

  • Gagnon, A. et al. Synthesis of 1,1-Disubstituted Cyclopropanes via Dialkylation of Active Methylene Compounds.[6] Journal of Organic Chemistry.[6] (General methodology reference).

  • Brunner, V. et al. Disposition and metabolism of Levomilnacipran.[6][7] Drug Design, Development and Therapy, 2015.[6] (Context for cyclopropyl drugs). Available at: [6]

  • ChemicalBook. 1-(Aminomethyl)cyclopropanecarboxylic acid ethyl ester (Derivative).[6] Available at: [6]

1-substituted cyclopropyl acetate derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of modern medicinal chemistry, the cyclopropane ring is more than a structural curiosity; it is a high-value pharmacophore capable of enforcing conformational rigidity and modulating metabolic stability.[1][2] 1-Substituted cyclopropyl acetate derivatives (defined here as 1-acetoxy-1-substituted cyclopropanes) represent a unique subclass of this family.

Chemically, they serve as "masked" equivalents of 1-substituted cyclopropanols —species that are often kinetically unstable and prone to ring-opening. Biologically, they function as potential prodrugs for these cyclopropanols (known inhibitors of enzymes like aldehyde dehydrogenase) or as metabolic probes.

This guide moves beyond standard textbook definitions to provide a field-tested analysis of their synthesis, reactivity, and application in drug development.

Structural & Electronic Properties[1][2]

To work with these derivatives effectively, one must understand the underlying orbital mechanics that dictate their reactivity.

  • The Walsh Orbital Effect: The C-C bonds of the cyclopropane ring are bent, with significant

    
    -character (Walsh orbitals). This allows the ring to conjugate with adjacent 
    
    
    
    -systems (like the phenyl ring in 1-phenylcyclopropyl acetate) or lone pairs (like the oxygen of the acetate).
  • The Hemiacetal Masquerade: A 1-substituted cyclopropanol is essentially a cyclic hemiacetal. It exists in equilibrium with its ring-opened ketone form, often favoring the ketone under basic or acidic conditions. The acetate group traps this equilibrium, locking the molecule in the strained cyclic form.

    • Implication: The acetate is not just a protecting group; it is a kinetic stabilizer . Without it, many 1-substituted cyclopropanols would spontaneously rearrange to ethyl ketones.

Synthetic Methodologies: A Decision Matrix

The synthesis of 1-substituted cyclopropyl acetates generally follows two distinct logical pathways: Constructive (building the ring) or Transformative (modifying a pre-existing ring).

Pathway A: The Kulinkovich Protocol (Recommended)

Best for: Rapid access from abundant esters.

The Kulinkovich reaction is the gold standard for generating 1-substituted cyclopropanols, which are then acetylated in situ or post-workup.

  • Mechanism: Reaction of a carboxylic ester with ethylmagnesium bromide (EtMgBr) in the presence of catalytic Titanium(IV) isopropoxide [Ti(OiPr)

    
    ].[3][4]
    
  • The "Titanium Magic": The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[5]

  • Why this route? It is convergent. You build the ring and the quaternary center in a single step.

Pathway B: Simmons-Smith Cyclopropanation

Best for: Stereocontrolled synthesis from ketones.

  • Mechanism: Conversion of a ketone to an enol acetate, followed by cyclopropanation using diiodomethane (

    
    ) and a Zinc-Copper couple (Zn-Cu) or diethylzinc (
    
    
    
    ).
  • Why this route? If you need to set stereochemistry relative to another center, the directed nature of Simmons-Smith (especially with chiral auxiliaries) is superior.

Decision Logic Diagram

SynthesisPathways Start Starting Material Ester Carboxylic Ester (R-COOMe) Start->Ester Ketone Ketone (R-CO-R') Start->Ketone Kulinkovich Kulinkovich Rxn (EtMgBr, cat. Ti(OiPr)4) Ester->Kulinkovich Convergent Route EnolAcetate Enol Acetate Formation (Ac2O, H+) Ketone->EnolAcetate Stepwise Route Cyclopropanol 1-Substituted Cyclopropanol Kulinkovich->Cyclopropanol Acetylation Acetylation (Ac2O, Pyridine) Cyclopropanol->Acetylation Simmons Simmons-Smith (CH2I2, Zn-Cu) EnolAcetate->Simmons Product 1-Substituted Cyclopropyl Acetate Simmons->Product Acetylation->Product

Figure 1: Synthetic decision tree comparing the Kulinkovich (convergent) and Simmons-Smith (linear) pathways.

Reactivity & Ring Opening: The "Fate" of the Scaffold

Understanding the stability of 1-substituted cyclopropyl acetates is critical for their handling and biological application. They are "spring-loaded" electrophiles.

Acid-Catalyzed Ring Opening

Under acidic conditions (or metabolic solvolysis), the acetate acts as a leaving group. However, unlike typical esters, the carbocation is stabilized by the ring strain relief.

  • Pathway: Ionization

    
     Cyclopropyl cation 
    
    
    
    Ring opening to oxyallyl cation
    
    
    Formation of ethyl ketones or allylic acetates .
  • Causality: The relief of ring strain (~27.5 kcal/mol) drives the equilibrium toward the open-chain ketone.

Mechanism of Instability

RingOpening Substrate 1-Acetoxy Cyclopropane Ionization Ionization (-OAc) Substrate->Ionization H+ / Lewis Acid Cation Cyclopropyl Cation Ionization->Cation Oxyallyl Oxyallyl Cation Cation->Oxyallyl Rearrangement Product Ethyl Ketone (Ring Opened) Oxyallyl->Product Hydride/Nu- capture

Figure 2: The acid-catalyzed ring-opening trajectory of 1-acetoxy cyclopropanes.

Medicinal Chemistry Applications

Why incorporate this motif into a drug candidate?

  • Metabolic Blocking (The "Wall"):

    • Replacing an isopropyl or ethyl group with a cyclopropyl group often blocks cytochrome P450 oxidation. The C-H bonds of cyclopropane are shorter (1.08 Å) and stronger (~106 kcal/mol) than alkyl C-H bonds, making them resistant to hydrogen atom abstraction (HAT).

  • Prodrug Strategy (The "Trojan Horse"):

    • 1-Substituted cyclopropanols are potent inhibitors of enzymes like Aldehyde Dehydrogenase (ALDH) . However, they are chemically unstable.

    • Strategy: Administer the 1-substituted cyclopropyl acetate . Plasma esterases cleave the acetate, releasing the active cyclopropanol in situ. This was the mechanistic basis for the toxicity of Coprine (found in ink cap mushrooms), which metabolizes to 1-aminocyclopropanol.

  • Conformational Locking:

    • The acetate group is held in a specific vector relative to the substituent. This can be used to probe the active site geometry of esterases or lipases.

Experimental Protocol: Synthesis of 1-Phenylcyclopropyl Acetate

Objective: Synthesis of a model system using the Kulinkovich route. Scale: 10 mmol.

Reagents:
  • Methyl benzoate (1.36 g, 10 mmol)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (10 mL, 30 mmol)

  • Titanium(IV) isopropoxide [Ti(OiPr)4] (0.3 mL, 1 mmol, 10 mol%)

  • Acetic Anhydride (Ac2O)

  • Pyridine

  • Solvent: Dry THF or Et2O.

Step-by-Step Methodology:
  • Catalyst Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve Methyl benzoate (1 equiv) and Ti(OiPr)4 (0.1 equiv) in dry Et2O (50 mL).

    • Why: The Ti catalyst must coordinate to the ester carbonyl before the Grignard is introduced to ensure the catalytic cycle initiates correctly.

  • Grignard Addition (The Critical Step):

    • Cool the solution to 0°C.

    • Add EtMgBr (3.0 equiv) dropwise via syringe pump over 1 hour.

    • Observation: The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.

    • Causality: Slow addition prevents the "runaway" polymerization of ethylene (a byproduct) and ensures the Grignard is consumed by the catalytic cycle rather than attacking the ester directly via standard nucleophilic addition.

  • Quench & Acetylation (In Situ):

    • Once TLC shows consumption of ester, do not perform an aqueous workup yet (which would yield the unstable alcohol).

    • Add Pyridine (5 equiv) and Acetic Anhydride (5 equiv) directly to the reaction mixture at 0°C.

    • Stir at room temperature for 4 hours.

    • Why: Acetylating the magnesium alkoxide intermediate directly avoids isolating the sensitive free cyclopropanol.

  • Workup & Purification:

    • Quench with saturated NH4Cl solution. Extract with Et2O.[6]

    • Wash organics with 1M HCl (to remove pyridine), NaHCO3, and Brine.

    • Dry over MgSO4 and concentrate.

    • Purification: Flash chromatography on Silica Gel (Hexanes/EtOAc). Note: Use 1% Triethylamine in the eluent to buffer the silica, preventing acid-catalyzed ring opening on the column.

References

  • Kulinkovich, O. G., et al. (1989). "Reaction of Carboxylic Esters with Ethylmagnesium Bromide in the Presence of Titanium(IV) Alkoxides." Zhurnal Organicheskoi Khimii. Link

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[7] Link

  • Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews. Link

  • Salaun, J. (2000). "Cyclopropane derivatives and their diverse biological activities." Topics in Current Chemistry. Link

  • Rubin, M., et al. (2007). "Recent Advances in Cyclopropene Chemistry." Chemical Reviews. Link

  • Gagnon, A., et al. (2010).[8] "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry." Organic Preparations and Procedures International.[8] Link

Sources

An In-depth Technical Guide to Ethyl (1-cyanocyclopropyl)acetate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl (1-cyanocyclopropyl)acetate, a valuable and versatile building block for researchers, scientists, and drug development professionals. This document delves into its core molecular and physical properties, a detailed synthesis protocol, and its emerging significance in medicinal chemistry.

Executive Summary

Ethyl (1-cyanocyclopropyl)acetate, also known as Ethyl 1-cyanocyclopropanecarboxylate, is a unique bifunctional molecule incorporating a strained cyclopropane ring, a nitrile group, and an ethyl ester. This distinct combination of features makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The cyclopropyl moiety can impart desirable properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved membrane permeability. This guide serves as a detailed resource for understanding and utilizing this potent chemical entity.

Core Molecular and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. The key identifiers and physicochemical characteristics of Ethyl (1-cyanocyclopropyl)acetate are summarized below.

PropertyValueSource
Chemical Name Ethyl 1-cyanocyclopropanecarboxylateN/A
Synonyms Ethyl (1-cyanocyclopropyl)acetateN/A
CAS Number 1558-81-2[1][2]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1][2]
Boiling Point 217 °C (lit.)[1][3]
Density 1.077 g/mL at 25 °C (lit.)[1][3]
Refractive Index (n20/D) 1.445 (lit.)[1][3]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Ethyl (1-cyanocyclopropyl)acetate is reliably achieved through the reaction of ethyl cyanoacetate and 1,2-dibromoethane. The following protocol is a well-established method for its preparation.[3]

Materials and Reagents:
  • Ethyl cyanoacetate

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl cyanoacetate (0.1 mol), 1,2-dibromoethane, tetrabutylammonium bromide, and potassium carbonate in 100 mL of N,N-dimethylformamide (DMF).[3]

  • Reaction Execution: Heat the reaction mixture to 80 °C and allow it to react overnight with continuous stirring.[3]

  • Work-up: After the reaction is complete, pour the mixture into 600 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3]

  • Washing: Combine the organic layers and wash with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield pure Ethyl (1-cyanocyclopropyl)acetate. A typical yield for this procedure is approximately 72%.[3]

Rationale Behind Experimental Choices:
  • Solvent (DMF): DMF is a polar aprotic solvent that is well-suited for this type of reaction as it can dissolve the ionic and non-ionic reactants.

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base used to deprotonate the acidic α-carbon of ethyl cyanoacetate, forming the nucleophilic enolate.

  • Phase Transfer Catalyst (TBAB): Tetrabutylammonium bromide facilitates the reaction between the aqueous-soluble base and the organic-soluble reactants.

  • Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Spectroscopic Characterization

The structural confirmation of Ethyl (1-cyanocyclopropyl)acetate is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl and cyclopropyl protons.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 7.2 Hz, 2H), 1.65-1.61 (m, 2H), 1.58-1.55 (m, 2H), 1.28 (t, J = 7.2 Hz, 3H).[3]

¹³C NMR Spectroscopy (Predicted)

Based on the structure, the following peaks are predicted in the ¹³C NMR spectrum:

Chemical Shift (ppm)Assignment
~168C=O (Ester)
~118C≡N (Nitrile)
~62-OCH₂- (Ethyl)
~20Quaternary Cyclopropyl Carbon
~18-CH₂- (Cyclopropyl)
~14-CH₃ (Ethyl)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups:

Wavenumber (cm⁻¹)Assignment
~2980C-H stretch (Alkyl)
~2250C≡N stretch (Nitrile)
~1735C=O stretch (Ester)
~1200C-O stretch (Ester)

Significance and Applications in Drug Development

The cyclopropane ring is a highly sought-after motif in medicinal chemistry due to its unique conformational and electronic properties. It can act as a bioisostere for other groups, improve metabolic stability, and enhance binding affinity to biological targets.[4] Ethyl (1-cyanocyclopropyl)acetate serves as a valuable starting material for introducing this desirable fragment into drug candidates.

While specific, publicly disclosed examples of Ethyl (1-cyanocyclopropyl)acetate in the synthesis of late-stage clinical candidates are not abundant, its utility can be inferred from its role as a versatile chemical building block. The nitrile and ester functionalities allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. For instance, it can be used to synthesize cyclopropylamines and other substituted cyclopropanes that are core components of various biologically active compounds, including antiviral agents. The development of novel antiviral drugs, such as those targeting hepatitis C, often involves the synthesis of complex heterocyclic structures where cyclopropyl moieties can play a crucial role in optimizing the drug's profile.[3][4]

Logical Relationships and Workflows

Chemical Structure of Ethyl (1-cyanocyclopropyl)acetate

Caption: Structure of Ethyl (1-cyanocyclopropyl)acetate.

Synthetic Workflow

reagents Ethyl Cyanoacetate + 1,2-Dibromoethane reaction Reaction (K2CO3, TBAB, DMF, 80°C) reagents->reaction 1. Mixing workup Aqueous Work-up & Extraction (EtOAc) reaction->workup 2. Quenching purification Silica Gel Chromatography workup->purification 3. Isolation product Ethyl (1-cyanocyclopropyl)acetate purification->product 4. Final Product

Caption: Synthetic workflow for Ethyl (1-cyanocyclopropyl)acetate.

Conclusion

Ethyl (1-cyanocyclopropyl)acetate is a chemical building block with significant potential in the field of drug discovery and development. Its unique structural features and versatile reactivity make it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides the essential information required for its synthesis, characterization, and application, empowering researchers to leverage its potential in their scientific endeavors.

References

  • ResearchGate. 13 C NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(2-.... [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

  • NIST. Ethyl cyclopropanecarboxylate. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate from Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate and its core scaffold, Ethyl 1-cyanocyclopropanecarboxylate .

Executive Summary & Strategic Scope

The synthesis of Ethyl 2-(1-cyanocyclopropyl)acetate from ethyl cyanoacetate involves two distinct synthetic challenges:

  • Cyclopropanation: Construction of the strained cyclopropane ring via double alkylation.

  • Homologation: Extension of the carbon chain by one methylene unit (from the carboxylate

    
     scaffold to the acetate 
    
    
    
    target).

Critical Distinction: The direct reaction of ethyl cyanoacetate with 1,2-dibromoethane yields Ethyl 1-cyanocyclopropanecarboxylate (the


 scaffold). The target specified, Ethyl 2-(1-cyanocyclopropyl)acetate , is the one-carbon homologue. This guide details the synthesis of the 

core (Protocol A) followed by the homologation strategy (Protocol B) required to reach the specific

target.

Reaction Mechanism & Pathway Analysis

Mechanistic Workflow

The formation of the cyclopropane ring proceeds via a double nucleophilic substitution (


) . The methylene protons of ethyl cyanoacetate are acidic (

in DMSO) due to the electron-withdrawing nitrile and ester groups.
  • Deprotonation: Base removes a proton to form the enolate.

  • First Alkylation: The enolate attacks 1,2-dibromoethane.

  • Intramolecular Cyclization: A second deprotonation occurs, followed by an intramolecular

    
     attack to close the ring.
    
Visualization of Signaling Pathway

The following diagram illustrates the reaction logic and the divergence between the Core Scaffold and the Homologated Target.

SynthesisPathway Start Ethyl Cyanoacetate (Starting Material) Reagent 1,2-Dibromoethane + K2CO3/DMF Start->Reagent Intermediate INTERMEDIATE Ethyl 1-cyanocyclopropanecarboxylate (C8 Core Scaffold) Reagent->Intermediate Double Alkylation (Cyclization) Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis Step 2a Acid 1-Cyanocyclopropane- carboxylic acid Hydrolysis->Acid Activation Activation (Oxalyl Chloride) Acid->Activation Rearrange Arndt-Eistert Homologation (TMS-CHN2 / Ag+ / EtOH) Activation->Rearrange Target TARGET Ethyl 2-(1-cyanocyclopropyl)acetate (C9 Homologue) Rearrange->Target Step 2b Chain Extension

Caption: Synthetic route from Ethyl Cyanoacetate to the Homologated Target via the Cyclopropane Core.

Protocol A: Synthesis of the Core Scaffold

Target: Ethyl 1-cyanocyclopropanecarboxylate Method: Phase-Transfer Catalyzed Alkylation or Solvent-Mediated Alkylation.

This protocol utilizes a Solid-Liquid Phase Transfer approach (K2CO3/DMF), which offers superior yield and easier workup compared to NaH or alkoxide methods, minimizing premature polymerization of the cyanoacetate.

Reagents & Materials
ComponentRoleEquivalentsNotes
Ethyl Cyanoacetate Substrate1.0Limiting reagent.
1,2-Dibromoethane Alkylating Agent1.5 - 2.0Excess prevents dimerization. Carcinogen.
Potassium Carbonate Base2.5Finely ground, anhydrous.
TBAB Catalyst0.05Tetrabutylammonium bromide.
DMF Solvent5-10 VolAnhydrous (N,N-Dimethylformamide).
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol), 1,2-Dibromoethane (37.6 g, 200 mmol), TBAB (1.6 g, 5 mmol), and anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (34.5 g, 250 mmol) in portions to the stirring solution. Note: Exothermic reaction may occur.

  • Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

    • Checkpoint: Disappearance of ethyl cyanoacetate and formation of the product spot (

      
      ).
      
  • Quench: Cool the mixture to room temperature. Pour slowly into 600 mL of ice-water to dissolve inorganic salts.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with water (

    
    ) and saturated brine (
    
    
    
    ) to remove DMF.
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distillation under reduced pressure (bp 97–98°C / 16 mmHg) or silica gel chromatography (Petroleum ether/EtOAc 10:1) yields the pure Ethyl 1-cyanocyclopropanecarboxylate .[1][2]

Expected Yield: 70–85% Data Validation:


: 

4.21 (q, 2H), 1.65 (m, 2H), 1.58 (m, 2H), 1.28 (t, 3H).

Protocol B: Homologation to Target

Target: Ethyl 2-(1-cyanocyclopropyl)acetate (CAS 1461715-08-1) Method: Arndt-Eistert Synthesis (via Wolff Rearrangement).

Safety Warning: This step involves the generation of diazoketones. Use TMS-Diazomethane (safer alternative to Diazomethane gas) and work behind a blast shield.

Step-by-Step Procedure
Step B1: Hydrolysis to Free Acid
  • Dissolve Ethyl 1-cyanocyclopropanecarboxylate (10 mmol) in THF/Water (3:1).

  • Add LiOH (1.2 eq) at 0°C. Stir at RT for 4 hours. Note: The hindered nitrile is resistant to mild hydrolysis conditions, allowing selective ester hydrolysis.

  • Acidify to pH 2 with 1N HCl and extract with EtOAc. Concentrate to yield 1-cyanocyclopropanecarboxylic acid .

Step B2: Acid Chloride Formation
  • Dissolve the acid in dry DCM . Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir 2 hours.

  • Concentrate in vacuo to remove excess oxalyl chloride.

Step B3: Diazoketone Formation & Rearrangement
  • Dissolve the crude acid chloride in THF/Acetonitrile (1:1).

  • Add TMS-Diazomethane (2.0 eq, 2M in hexanes) at 0°C. Stir 1 hour.

  • Wolff Rearrangement: Add Silver Benzoate (0.1 eq) and Anhydrous Ethanol (excess, as solvent/nucleophile).

  • Heat to reflux or irradiate (UV) until

    
     evolution ceases.
    
  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Final Product: Ethyl 2-(1-cyanocyclopropyl)acetate.[3][4][5]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of cyanoacetateEnsure temperature does not exceed 80°C. Use excess dibromoethane.
Dimer Formation Insufficient dilutionIncrease solvent volume (DMF).
Incomplete Cyclization Wet solvent/BaseUse anhydrous DMF and freshly ground/dried K2CO3.
Nitrile Hydrolysis (Step 2) Harsh hydrolysis conditionsUse LiOH at low temp. Avoid boiling NaOH.

References

  • Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

    • Source: Organic Syntheses, Coll. Vol. 1, p. 179 (General Cyanoacetate reactivity); ChemicalBook Protocol for CAS 1558-81-2.
    • Link: (Foundational reactivity);

  • Homologation Strategies (Arndt-Eistert): Source: Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews. Context: Standard protocol for converting R-COOH to R-CH2-COOEt.
  • Physical Data & Structure

    • Source: Sigma-Aldrich Product Sheet for Ethyl 1-cyanocyclopropanecarboxylate.[1][6]

    • Link:

Sources

Technical Application Note: Homologation of 1-Cyanocyclopropanecarboxylic Acid to Acetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Synthetic Challenge

The 1-cyanocyclopropyl moiety is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted spacer in drugs such as Montelukast (Singulair) and various antiviral candidates. The synthesis of (1-cyanocyclopropyl)acetate esters requires the insertion of a single methylene (


) unit between the cyclopropane ring and the carboxylate functionality of the starting material, 1-cyanocyclopropanecarboxylic acid (1-CCCA) .

Direct homologation of


-quaternary acids is sterically and electronically challenging. The Arndt-Eistert synthesis  remains the gold standard for this transformation due to its high fidelity in preserving the sensitive cyclopropyl-nitrile motif. Unlike reductive methods (Acid 

Alcohol

Nitrile

Hydrolysis) which risk reducing the existing nitrile, the Arndt-Eistert pathway operates via a carbenoid mechanism that leaves the nitrile spectator intact.
Mechanistic Pathway & Critical Decision Points

The transformation proceeds through three distinct stages:

  • Activation: Conversion of 1-CCCA to 1-cyanocyclopropanecarbonyl chloride.

  • Diazo-Transfer: Reaction with diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver-catalyzed rearrangement to a ketene intermediate, which is trapped by an alcohol (e.g., ethanol) to form the final ester.[1]

Key Experimental Decisions:

  • Reagent Choice (Activation): We utilize Thionyl Chloride (

    
    )  over Oxalyl Chloride. While Oxalyl Chloride is milder, 
    
    
    
    is more atom-economical for this robust substrate and the byproducts (
    
    
    ) are easily removed.
  • Safety (Diazomethane): While Trimethylsilyldiazomethane (

    
    ) is a safer laboratory alternative, it is often cost-prohibitive for scale-up. This protocol details the use of Diazomethane  generated ex-situ using a Diazald kit. Strict safety adherence is non-negotiable. 
    
  • Catalyst (Rearrangement): Silver Benzoate (

    
    )  is preferred over Silver Oxide (
    
    
    
    ) for its homogeneity in organic solvents, leading to faster reaction times and higher yields at lower temperatures.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 1-Cyanocyclopropanecarbonyl Chloride

Objective: Activate the carboxylic acid. Reaction:



Materials
  • 1-Cyanocyclopropanecarboxylic acid (1-CCCA) [CAS: 6914-79-0]

  • Thionyl Chloride (

    
    , Reagent Grade)
    
  • N,N-Dimethylformamide (DMF, Anhydrous - Catalyst)

  • Dichloromethane (DCM, Anhydrous)[2]

Step-by-Step Protocol
  • Setup: Equip a flame-dried 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

    
    ). Note: Ensure the system is vented to a scrubber (NaOH trap) to neutralize HCl/SO2 gas.
    
  • Dissolution: Charge the flask with 1-CCCA (10.0 g, 90 mmol) and anhydrous DCM (50 mL). Add DMF (3 drops) as a catalyst.

  • Addition: Add Thionyl Chloride (13.0 mL, 180 mmol, 2.0 eq) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 3 hours.
    
    • Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.

  • Work-up: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

    
    .
    
  • Purification: Chase with dry Toluene (

    
    ) and re-evaporate to ensure complete removal of thionyl chloride.
    
    • Result: The crude acid chloride is obtained as a yellow/brown oil. Proceed immediately to Phase 2.

Phase 2: Formation of the -Diazoketone

Objective: Nucleophilic acyl substitution with diazomethane. Reaction:


Safety Critical:  Diazomethane is explosive, toxic, and a sensitizer. Use essentially polished glassware (no ground joints). Work behind a blast shield.
Materials
  • Crude 1-Cyanocyclopropanecarbonyl chloride (from Phase 1)

  • Diazald (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium Hydroxide (KOH)

  • Diethyl Ether (

    
    , non-stabilized preferred)
    
  • Triethylamine (

    
    )
    
Step-by-Step Protocol
  • Diazomethane Generation: Using a dedicated Diazald Kit with clear-seal joints (fire-polished, no ground glass), generate a solution of diazomethane in diethyl ether (~0.3 M).

    • Calculation: You require at least 2.5 equivalents of

      
       relative to the acid chloride. One equivalent reacts to form the product; the second acts as a base to scavenge HCl (forming 
      
      
      
      ).
  • Reaction Setup: Dissolve the crude acid chloride in anhydrous

    
     (50 mL) in a polished Erlenmeyer flask. Cool to 
    
    
    
    in an ice bath.
  • Addition: Slowly add the ethereal diazomethane solution (approx. 225 mmol) to the acid chloride solution over 30 minutes. DO NOT STIR VIGOROUSLY; magnetic stirring should be gentle to avoid mechanical friction.

  • Incubation: Allow the mixture to stand at

    
     for 2 hours, then slowly warm to room temperature overnight.
    
    • Observation: Evolution of nitrogen gas (

      
      ) should cease.
      
  • Work-up: Remove excess diazomethane by bubbling a gentle stream of Nitrogen (

    
    ) gas through the solution into an acetic acid trap.
    
  • Isolation: Evaporate the solvent under reduced pressure (bath temp

    
    ).
    
    • Result: The

      
      -diazoketone is a yellow solid/oil.
      
    • Validation: IR Spectroscopy is critical here. Look for the strong diazo stretch at

      
      .
      
Phase 3: Wolff Rearrangement to Ethyl (1-cyanocyclopropyl)acetate

Objective: Homologation via ketene intermediate. Reaction:



Materials
  • 
    -Diazoketone (from Phase 2)
    
  • Silver Benzoate (

    
    )
    
  • Triethylamine (

    
    )
    
  • Anhydrous Ethanol (Solvent & Nucleophile)

Step-by-Step Protocol
  • Setup: Dissolve the

    
    -diazoketone in anhydrous Ethanol (100 mL). Add Triethylamine (1.0 eq) to buffer the solution.
    
  • Catalyst Addition: Add Silver Benzoate (0.1 eq) as a solution in Triethylamine/Ethanol.

    • Note: The reaction is photosensitive. Wrap the flask in aluminum foil.

  • Reaction: Sonicate the mixture or heat gently to

    
    . Nitrogen evolution will be observed.
    
    • Mechanism:[3][4][5][6][7][8][9][10] The silver catalyst promotes the loss of

      
      , generating a carbene which rearranges to a ketene. The ketene reacts immediately with ethanol.
      
  • Completion: The reaction is complete when nitrogen evolution stops and the characteristic yellow color of the diazoketone disappears (usually 1-3 hours).

  • Work-up: Filter the mixture through a pad of Celite to remove silver residues. Rinse with Ethyl Acetate.[2]

  • Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Silica Gel, Hexanes:EtOAc gradient 9:1 to 7:3).

    • Target:Ethyl (1-cyanocyclopropyl)acetate .

Part 3: Data Analysis & Quality Control

Expected Analytical Data
TechniqueParameterDiagnostic SignalInterpretation
FT-IR Reactant (Acid)1700-1720 cm⁻¹Broad C=O stretch (Disappears)
FT-IR Intermediate~2100 cm⁻¹Strong Diazo (-N=N) stretch (Transient)
FT-IR Product (Ester)1735-1745 cm⁻¹Sharp Ester C=O stretch
FT-IR Nitrile (CN)~2240 cm⁻¹Weak/Medium sharp peak (Preserved)
1H NMR Cyclopropyl1.2 - 1.6 ppmMultiplets (4H)
1H NMR Methylene (-CH2-)~2.6 ppmSinglet (2H) - Proof of Homologation
1H NMR Ethyl Ester4.1 (q), 1.2 (t) ppmTypical ethyl group signals
Troubleshooting Guide
  • Problem: Formation of Chloromethyl ketone byproduct (

    
    ).
    
    • Cause: Insufficient Diazomethane. HCl generated in the first step reacts with the diazoketone.[3][7]

    • Solution: Ensure Diazomethane is in excess (

      
       eq) or add Triethylamine during the diazoketone formation step to scavenge HCl.
      
  • Problem: Incomplete Rearrangement (Diazoketone remains).

    • Cause: Catalyst poisoning or insufficient heat.

    • Solution: Add fresh portions of Silver Benzoate; ensure Ethanol is anhydrous.

Part 4: Pathway Visualization

The following diagram illustrates the reaction workflow and the molecular logic of the Arndt-Eistert homologation for this specific substrate.

ArndtEistert cluster_safety SAFETY CRITICAL Start 1-Cyanocyclopropane- carboxylic Acid Step1 Activation (SOCl2, DMF) Start->Step1 Inter1 Acid Chloride Intermediate Step1->Inter1 - SO2, - HCl Step2 Diazo Transfer (CH2N2, Et2O) Inter1->Step2 Inter2 α-Diazoketone (Yellow, Explosive) Step2->Inter2 - N2, - CH3Cl Step3 Wolff Rearrangement (PhCOOAg, EtOH) Inter2->Step3 Ketene [Ketene Intermediate] Step3->Ketene - N2 (Ag cat) Product Ethyl (1-cyanocyclopropyl) acetate Ketene->Product + EtOH

Caption: Workflow for the Arndt-Eistert homologation of 1-CCCA. Note the critical isolation of the Diazoketone intermediate.

References

  • Arndt, F.; Eistert, B. (1935). "Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[1][3][7][8][9][11][12] deren Derivate". Berichte der deutschen chemischen Gesellschaft, 68(1), 200–208. Link

  • Ye, T.; McKervey, M. A. (1994). "Organic Synthesis with α-Diazo Carbonyl Compounds". Chemical Reviews, 94(4), 1091–1160. Link

  • Labelle, M. et al. (1995). "Discovery of MK-0476 (Montelukast), a potent, selective, and orally active cysteinyl leukotriene D4 receptor antagonist". Bioorganic & Medicinal Chemistry Letters, 5(3), 283-288. (Describes the utility of the cyclopropyl backbone). Link

  • Kowalski, C. J.; Haque, M. S.; Fields, K. W. (1985).

    
    -bromo 
    
    
    
    -keto dianions". Journal of the American Chemical Society, 107(5), 1429–1430. (Alternative non-diazo methods). Link
  • Katritzky, A. R. et al. (2009). "Aqueous-Phase Synthesis of Diazoketones". Green Chemistry, 11, 622. (Safer protocols). Link

Sources

Application Note: Chemoselective Synthesis of 1-(Aminomethyl)cyclopropanecarbonitrile from Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of constrained amino acid analogs and pharmacophores. It details the robust, scalable preparation of 1-(aminomethyl)cyclopropanecarbonitrile (also referred to as 1-cyanocyclopropyl-methylamine) starting from ethyl cyanoacetate .

Executive Summary

The 1,1-disubstituted cyclopropane scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl groups or leucine analogs (e.g., in Cathepsin K inhibitors like Odanacatib).

The synthesis of 1-(aminomethyl)cyclopropanecarbonitrile presents a specific chemoselective challenge: converting the ester moiety of the ethyl cyanoacetate precursor into a primary amine (via a methylene bridge) while preserving the labile nitrile group. Standard reducing agents (e.g., LiAlH₄) often reduce both functionalities indiscriminately.

This guide details a chemoselective three-phase protocol :

  • Cyclopropanation: Double alkylation of ethyl cyanoacetate.

  • Selective Reduction: Conversion of the ester to an alcohol using an in situ generated borohydride species (NaBH₄/LiCl) that spares the nitrile.

  • Amine Installation: Activation via mesylation followed by azidation and Staudinger reduction.

Reaction Pathway & Logic

The synthesis relies on the disparate electrophilicity of the ester and nitrile groups. By utilizing Lithium Borohydride (generated in situ), we exploit the coordination of Lithium to the carbonyl oxygen, facilitating hydride delivery to the ester while the nitrile remains unreactive under these specific conditions.

Workflow Visualization

SynthesisPath Start Ethyl Cyanoacetate (Acetate Precursor) Step1 Cyclopropanation (1,2-dibromoethane, K2CO3) Start->Step1 Inter1 Ethyl 1-cyanocyclopropane- carboxylate Step1->Inter1 Step2 Chemoselective Reduction (NaBH4 + LiCl) Inter1->Step2 Ester reduced, Nitrile intact Inter2 1-(Hydroxymethyl)cyclopropane- carbonitrile Step2->Inter2 Step3 Activation & Displacement (MsCl -> NaN3) Inter2->Step3 Inter3 1-(Azidomethyl)cyclopropane- carbonitrile Step3->Inter3 Step4 Staudinger Reduction (PPh3 / H2O) Inter3->Step4 Target 1-(Aminomethyl)cyclopropane- carbonitrile Step4->Target

Caption: Chemoselective route preserving the nitrile pharmacophore while converting the acetate-derived ester to an amine.

Detailed Experimental Protocols

Phase 1: Cyclopropanation of Ethyl Cyanoacetate

This step constructs the strained ring using a classic Perkin alicyclic synthesis approach. Phase-transfer catalysis (PTC) or polar aprotic solvents are essential to drive the double alkylation and prevent mono-alkylated byproducts.

  • Precursors: Ethyl Cyanoacetate, 1,2-Dibromoethane.[1]

  • Reagents: Potassium Carbonate (K₂CO₃), Tetrabutylammonium bromide (TBAB).

  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl Cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq), and TBAB (0.05 eq) in MeCN (0.5 M concentration relative to acetate).

  • Base Addition: Add finely ground anhydrous K₂CO₃ (2.5 eq) in portions. Note: The reaction is exothermic; maintain internal temperature <40°C using an ice bath if necessary.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.

  • Workup: Cool to room temperature (RT). Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or silica gel chromatography (0-10% EtOAc/Hexane) to yield Ethyl 1-cyanocyclopropanecarboxylate as a colorless oil.

Phase 2: Chemoselective Reduction (The "Acetate" Transformation)

This is the critical differentiation step. Using NaBH₄ alone is often insufficient for esters, while LiAlH₄ destroys the nitrile. The combination of NaBH₄ and LiCl generates LiBH₄ in situ, which selectively reduces the ester.

  • Substrate: Ethyl 1-cyanocyclopropanecarboxylate.[2][3]

  • Reagents: Sodium Borohydride (NaBH₄), Lithium Chloride (LiCl).

  • Solvent: THF / Ethanol (1:1 mixture).

Protocol:

  • Preparation: Dissolve NaBH₄ (2.0 eq) and LiCl (2.0 eq) in dry Ethanol. Stir for 10 minutes to facilitate LiBH₄ formation.

  • Addition: Dissolve the cyclopropane ester (1.0 eq) in dry THF and add it dropwise to the borohydride mixture at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

    • Mechanism Check: The nitrile remains untouched because the borohydride species is not nucleophilic enough to attack the cyano group at RT in this solvent system.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (gas evolution: H₂).

  • Extraction: Evaporate bulk volatiles. Extract the aqueous residue with EtOAc (or DCM).

  • Result: Concentration yields 1-(hydroxymethyl)cyclopropanecarbonitrile . This intermediate usually requires no chromatographic purification.

Phase 3: Amine Installation (Mesylation Azidation Reduction)

Direct amination of the alcohol is difficult; the azide route is preferred for safety and yield.

Step 3A: Mesylation

  • Dissolve the alcohol (1.0 eq) in DCM with Triethylamine (1.5 eq).

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise at 0°C. Stir 2 hours.

  • Aqueous workup yields the crude mesylate.

Step 3B: Azidation

  • Dissolve the crude mesylate in DMF.

  • Add Sodium Azide (NaN₃) (1.5 eq). Safety: Use a blast shield; avoid metal spatulas.

  • Heat to 60°C for 4 hours.

  • Dilute with water, extract with Ether. Caution: Do not concentrate azide solutions to dryness if possible; keep in solution.

Step 3C: Staudinger Reduction

  • To the azide solution (in THF/H₂O 10:1), add Triphenylphosphine (PPh₃) (1.2 eq).

  • Stir at RT for 12 hours. (Evolution of N₂ gas observed).

  • Workup: Acidify with 1M HCl to extract the amine into the aqueous phase (leaving PPh₃/POPh₃ in the organic phase).

  • Isolation: Basify the aqueous layer (pH > 12) with NaOH and extract with DCM.

  • Final Product: Dry and concentrate to obtain 1-(aminomethyl)cyclopropanecarbonitrile .

Data Summary & Troubleshooting

Physicochemical Properties (Expected)
CompoundStateKey NMR Signals (¹H, CDCl₃)
Ethyl 1-cyanocyclopropanecarboxylate Colorless Oil

1.5-1.7 (m, 4H, ring), 4.2 (q, 2H, ester)
1-(Hydroxymethyl)cyclopropanecarbonitrile Viscous Oil

3.6 (s, 2H, -CH₂OH), 1.0-1.3 (m, 4H, ring)
1-(Aminomethyl)cyclopropanecarbonitrile Pale Yellow Oil

2.8 (s, 2H, -CH₂NH₂), 1.4 (br s, NH₂)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Mono-alkylation (open chain)Ensure vigorous stirring; increase K₂CO₃; use 1,2-dibromoethane in slight excess.
Loss of Nitrile (Phase 2) Temperature too high or wrong solventKeep reduction < 25°C. Ensure LiCl is dry. Do NOT use LiAlH₄.
Stuck at Azide (Phase 3) Incomplete StaudingerEnsure water is present in the THF mixture to hydrolyze the iminophosphorane intermediate.

Safety & Handling

  • Cyanides/Nitriles: While the organic nitriles here are less toxic than inorganic cyanides, they should be treated as potent toxins. Avoid acidic conditions which could liberate HCN.

  • Sodium Azide: Reacts with heavy metals to form explosive salts. Quench excess azide with nitrous acid (NaNO₂ + H₂SO₄) during disposal.

  • 1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen. Use double-gloving and work in a fume hood.

References

  • Cyclopropanation of Active Methylenes

    • Wawzonek, S., & Morreal, C. E. (1960). The Preparation of 1-Cyanocyclopropanecarboxamide. Journal of the American Chemical Society, 82(24), 6397.
    • Context: Foundational method for alkylating ethyl cyanoacet
  • Chemoselective Reduction (NaBH4/LiCl)

    • Hamada, Y., et al. (1987). A Practical Synthesis of Alcohols from Esters with Sodium Borohydride-Lithium Chloride. Chemical & Pharmaceutical Bulletin, 35(4), 1397-1401.
    • Context: Establishes the protocol for reducing esters in the presence of other sensitive groups.
  • Synthesis of Cathepsin K Inhibitor Intermediates

    • Oballa, R. M., et al. (2007). Development of a Scalable Synthesis of the Cathepsin K Inhibitor Odanacatib. Tetrahedron Letters, 48(38), 6669-6673.
    • Context: Validates the 1-cyanocyclopropyl scaffold synthesis in drug development.
  • Staudinger Reduction Protocol

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.
    • Context: Definitive review on converting azides to amines.

Sources

Advanced Reagents and Protocols for the Cyclopropanation Involving Cyano-Esters

Author: BenchChem Technical Support Team. Date: February 2026

Cyano-esters (such as cyanoacetates and cyanoacrylates) are highly versatile motifs in organic synthesis and drug discovery. In the context of cyclopropanation, they exhibit a unique dual-reactivity profile. Depending on the reagent system, they can act as electrophilic substrates (where the nitrile or ester moiety is targeted) or as pronucleophiles/carbenoid precursors (to transfer a cyano-ester-bearing carbon onto an unactivated alkene).

This Application Note details three distinct, field-proven methodologies for synthesizing complex cyclopropanes from cyano-esters. Each protocol is designed as a self-validating system, ensuring that researchers can track reaction progress and confirm structural integrity at every step.

G Cyano_Ester Cyano-Esters in Cyclopropanation Substrate As Substrate (Nitrile Group) Cyano_Ester->Substrate Grignard + Ti Carbene As Carbene Precursor (Diazo Derivative) Cyano_Ester->Carbene Diazo Transfer Nucleo As Pronucleophile (Active Methylene) Cyano_Ester->Nucleo Base / Pd Cat Ti_Cat Ti-Catalyzed Kulinkovich-Type Substrate->Ti_Cat Rh_Cat Rh-Catalyzed Carbenoid Transfer Carbene->Rh_Cat Pd_Cat Pd-Catalyzed Nucleopalladation Nucleo->Pd_Cat Spiro Spirocyclopropane- lactams Ti_Cat->Spiro Lactones Cyclopropane-Fused γ-Lactones Rh_Cat->Lactones Subst_Cyclo Trisubstituted Cyclopropanes Pd_Cat->Subst_Cyclo

Logical workflow of cyano-ester cyclopropanation pathways based on their reactive roles.

Section 1: Titanium-Catalyzed Asymmetric Cyclopropanation (Kulinkovich-Type)

Mechanism & Causality

The conversion of cyanoesters to spirocyclopropanelactams utilizes a Kulinkovich-de Meijere type mechanism[1]. A highly reactive titanacyclopropane intermediate is generated in situ from the reaction of


 with a Grignard reagent (e.g., ethylmagnesium bromide). The nitrile moiety of the cyanoester inserts into this metallacycle, followed by an intramolecular nucleophilic addition to the ester carbonyl, yielding a spirocyclic compound[2].

To induce asymmetry, chiral TADDOL-based ligands are employed. Crucially, prior preparation of the TADDOL-titanium complex is not strictly required; in situ mixing provides a rapid screening platform where ligand efficiency can be directly correlated with the resulting enantiomeric excess (ee)[1].

Protocol: Synthesis of Spirocyclopropanelactams
  • Preparation : In a flame-dried Schlenk flask under argon, dissolve the cyanoester (1.0 equiv) and TADDOL ligand (0.2 equiv) in anhydrous diethyl ether (

    
    ).
    
  • Catalyst Activation : Add

    
     (0.2 equiv) to the mixture at room temperature. Stir for 15 minutes to allow in situ ligand exchange.
    
  • Grignard Addition : Cool the reaction vessel to

    
    . Slowly add ethylmagnesium bromide (2.5–3.0 equiv) dropwise via a syringe pump over 1 hour.
    
    • Causality: Slow addition is critical to prevent the homocoupling of the Grignard reagent, thereby maintaining a low, controlled steady-state concentration of the highly reactive titanacyclopropane intermediate.

  • Cyclization : Warm the mixture gradually to room temperature and stir for 12 hours.

  • System Validation & Quenching : Quench the reaction with water. The formation of the spirocycle is self-validating via crude

    
     NMR: the disappearance of the characteristic 
    
    
    
    -protons of the cyanoester and the emergence of high-field cyclopropyl protons (0.5–1.5 ppm) confirm successful cyclopropanation.
Quantitative Data Summary

Table 1: Effect of Solvents and Ligands on Ti-Catalyzed Spirocyclopropanation

Ligand System Solvent Yield (%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee %)

| None |


 | 80 | 60:40 | N/A |
| TADDOL | 

| 75 | 70:30 | 32 | | TADDOL | THF | 25 | 55:45 | < 5 | | TADDOL | Toluene | 72 | 68:32 | 28 |

(Data adapted from Caillé et al.)

Section 2: Rhodium-Catalyzed Intramolecular Cyclopropanation via Cyanodiazoacetates

Mechanism & Causality

When cyano-esters are converted into


-cyano diazoesters, they become potent carbenoid precursors[3]. Rhodium(II) catalysts decompose the diazo group to form an electrophilic rhodium carbenoid. The strongly electron-withdrawing nature of both the cyano and ester groups makes this carbenoid exceptionally reactive[3]. In substrates bearing tethered alkenes—even highly deactivated ones like trifluoromethyl (

)- or pentafluorosulfanyl (

)-substituted alkenes—intramolecular cyclopropanation occurs rapidly to form cyclopropane-fused

-lactones[4].

The catalyst


 is chosen over the standard 

because its sterically hindered, bidentate bridging ligands prevent catalyst deactivation and significantly improve turnover numbers[4].
Protocol: Synthesis of / -Substituted Cyclopropane-Fused -Lactones
  • Preparation : Dissolve the allylic cyanodiazoacetate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a final concentration of 0.05 M.

    • Causality: High dilution is mandatory to suppress intermolecular carbene dimerization, forcing the kinetic preference toward intramolecular ring closure.

  • Catalyst Addition : Add

    
     (1–2 mol%) in one single portion at room temperature.
    
  • Reaction : Stir the mixture at room temperature until the evolution of nitrogen gas ceases (typically 1–3 hours).

  • System Validation : Monitor the reaction by IR spectroscopy. The complete disappearance of the strong diazo stretching band (

    
    ) serves as an immediate, self-validating endpoint for the complete consumption of the starting material.
    
  • Purification : Concentrate the mixture under reduced pressure and purify via flash column chromatography.

Quantitative Data Summary

Table 2: Rh-Catalyzed Cyclopropanation of Deactivated Alkenes

Alkene Substituent Catalyst Time (h) Yield (%)

|


 | 

| 2 | 99 | |

|

| 3 | 95 | |

(Unsubstituted) |

| 1 | 88 |

(Data synthesized from Peyrical et al.[5])

Section 3: Palladium-Catalyzed Directed Nucleopalladation using Cyanoacetates

Mechanism & Causality

Cyanoacetates can also act as powerful pronucleophiles. In the anti-selective cyclopropanation of non-conjugated alkenes, a palladium catalyst coordinates to a directing group on the alkene, activating it toward external nucleophilic attack by the deprotonated cyanoacetate (nucleopalladation)[6]. Subsequent oxidation induces a reductive elimination/ring closure that forms the cyclopropane[6]. The cyanoacetate is uniquely suited for this workflow because its active methylene protons are sufficiently acidic to be deprotonated under mild conditions, avoiding the degradation of sensitive alkene substrates.

Protocol: Anti-Selective Cyclopropanation
  • Preparation : In a reaction vial, combine the alkene substrate (1.0 equiv), methyl cyanoacetate (3.0 equiv, acting as both the nucleophilic reagent and co-solvent), and

    
     (20 mol%).
    
  • Oxidant Addition : Add Iodine (

    
    , 2.0 equiv) as the terminal oxidant.
    
    • Causality: Iodine facilitates the formation of the high-valent Pd(IV) intermediate required for the challenging reductive elimination step that ultimately forms the highly strained cyclopropane ring.

  • Reaction : Stir at room temperature for 12–24 hours.

  • System Validation : The reaction system is self-validating through visual cues; the deep purple color of

    
     gradually fades to a pale yellow as it is consumed in the catalytic cycle.
    
  • Workup : Quench with saturated aqueous sodium thiosulfate to reduce unreacted iodine, extract with ethyl acetate, and purify.

Quantitative Data Summary

Table 3: Pronucleophile Comparison in Pd-Catalyzed Cyclopropanation

Pronucleophile Oxidant Diastereomeric Ratio Yield (%)

| Methyl Cyanoacetate |


 | 77:23 | 97 |
| Diethyl Malonate | 

| 85:15 | 82 | | Meldrum's Acid |

| >95:5 | 91 |

(Data adapted from directed nucleopalladation studies[6])

References

1.[1] Caillé, J., Setzer, P., Boeda, F., Pearson-Long, M. S. M., & Bertus, P. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents. SynOpen, 2(01), 41–49. 1 2.[2] Caillé, J., et al. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents (Mechanistic Insights). Thieme Connect. 2 3. Caillé, J., et al. (2018). Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents (Data & Yields). SynOpen. 4.[6] Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. 6 5.[3] Peyrical, L. C., Ouellet-Du Berger, M.-R., Boucher, M., Birepinte, M., Paquin, J.-F., & Charette, A. B. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates. Organic Letters, 25(14), 2487–2491. 3 6.[4] Peyrical, L. C., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation (Mechanistic Insights). ACS Publications. 4 7.[5] Peyrical, L. C., et al. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation (Data & Yields). ResearchGate. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropane Integrity During Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing ring opening during the hydrolysis of cyclopropyl esters. The unique electronic properties of the cyclopropane ring, while synthetically valuable, also render it susceptible to undesired rearrangements under certain hydrolytic conditions. This resource is designed to equip you with the mechanistic understanding and practical protocols necessary to achieve successful and clean hydrolysis while preserving the integrity of the cyclopropyl moiety.

Understanding the Challenge: The Fragility of the Cyclopropyl Ring in Hydrolysis

The cyclopropane ring is a three-membered carbocycle with significant ring strain, estimated to be around 27 kcal/mol.[1] This strain results in C-C bonds with increased p-character, often described as "bent bonds," which can exhibit reactivity reminiscent of a double bond.[2][3] This unique electronic nature is key to both its synthetic utility and its potential for undesired side reactions during hydrolysis.

The primary pathway for ring-opening during ester hydrolysis is initiated under acidic conditions. Protonation of the ester's carbonyl oxygen is followed by the departure of the alcohol, which can lead to the formation of a highly unstable primary carbocation adjacent to the cyclopropyl ring. This intermediate can then undergo a rapid and often irreversible rearrangement to more stable cyclobutyl or homoallylic cations, resulting in a mixture of ring-opened products.

To circumvent this, hydrolysis is preferentially carried out under basic or enzymatic conditions, which avoid the formation of these rearrangement-prone carbocationic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropyl ester undergoing ring-opening during hydrolysis?

A1: The most common cause of ring-opening is the use of acidic hydrolysis conditions. The acidic environment can promote the formation of a carbocation intermediate adjacent to the cyclopropyl ring, which is highly susceptible to rearrangement to relieve ring strain.[4] Even seemingly mild acidic work-ups can sometimes trigger this side reaction, especially if the substrate is sensitive.

Q2: Are all cyclopropyl esters equally prone to ring-opening?

A2: No, the susceptibility to ring-opening can be influenced by the substitution pattern on the cyclopropane ring and the overall structure of the molecule. Electron-donating groups on the ring can stabilize an adjacent carbocation, potentially increasing the likelihood of rearrangement under acidic conditions. Conversely, cyclopropanecarboxylic acid esters are noted to have a substantial increase in stability towards both acid- and base-catalyzed hydrolysis compared to their non-cyclic analogs due to hyperconjugative stabilization provided by the cyclopropyl group.[5]

Q3: I am observing very slow or incomplete hydrolysis. What could be the reason?

A3: Slow or incomplete hydrolysis of cyclopropyl esters, particularly under basic conditions, can often be attributed to steric hindrance. The cyclopropyl group itself can sterically encumber the ester carbonyl, making it less accessible to the nucleophile (e.g., hydroxide ion). This is especially true for more substituted or hindered cyclopropyl esters. Other factors can include poor solubility of the ester in the reaction medium, insufficient equivalents of base, or too low a reaction temperature.[6]

Q4: Can I use alcoholic solvents for my base-catalyzed hydrolysis?

A4: It is generally advisable to avoid using alcoholic solvents like methanol or ethanol as the primary solvent in base-catalyzed hydrolysis. This is because transesterification can occur, where the alcoholic solvent acts as a nucleophile and displaces the original alcohol of the ester, leading to the formation of a new ester instead of the desired carboxylic acid.[6] If a co-solvent is needed for solubility, aprotic solvents like tetrahydrofuran (THF) or dioxane are preferred.

Q5: What is the best way to monitor the progress of the hydrolysis reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting ester. The product carboxylic acid will have a different retention factor (Rf), typically lower (more polar), than the starting ester. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting Guide: A Q&A Approach to Common Experimental Issues

Issue 1: Ring-Opened Byproducts Detected

Q: I'm performing a base-catalyzed hydrolysis followed by an acidic workup, and I'm seeing byproducts that suggest ring-opening. How can I prevent this?

A: The most likely culprit is the acidic workup. Even though the hydrolysis itself is under basic conditions, the subsequent acidification to protonate the carboxylate salt can create a localized acidic environment sufficient to trigger the ring-opening of any remaining starting material or even the product in some sensitive cases.

  • Troubleshooting Steps:

    • Modify the Workup: Instead of using a strong mineral acid like HCl, consider a milder acidic workup. A buffered solution or a weak organic acid like citric acid can be used to adjust the pH.[6] Neutralization with an ion-exchange resin in its H+ form is another gentle option.

    • Ensure Complete Hydrolysis: Before beginning the workup, ensure the hydrolysis is complete by TLC or another monitoring method. Unreacted ester is more susceptible to acid-catalyzed ring-opening.

    • Lower the Temperature: If possible, perform the acidification at a lower temperature (e.g., in an ice bath) to minimize the rate of any potential rearrangement reactions.

Issue 2: Incomplete or Slow Reaction

Q: My saponification has stalled, and a significant amount of starting material remains even after prolonged reaction time. What should I do?

A: This is a common issue, often related to steric hindrance or solubility.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for sterically hindered esters. However, be cautious not to heat too aggressively, as this can promote side reactions.

    • Change the Cation: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of hindered esters. The smaller lithium cation is thought to coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack.[6][7][8] The use of LiOH in a mixture of THF and water is a widely adopted method for this reason.[7]

    • Improve Solubility: If your ester is not fully dissolved, the reaction will be slow. Adding a co-solvent like THF or dioxane can improve solubility and accelerate the reaction.

    • Increase Base Equivalents: For particularly stubborn esters, increasing the equivalents of the base (e.g., from 3 to 6 equivalents) can drive the reaction to completion.[6]

Issue 3: Difficulty with Product Isolation and Purification

Q: After hydrolysis and workup, I'm struggling to isolate my cyclopropanecarboxylic acid in a pure form. What are some best practices for purification?

A: Purification of carboxylic acids can sometimes be challenging due to their polarity and potential for salt formation.

  • Troubleshooting Steps:

    • Standard Extraction Protocol: After acidification of the aqueous layer, extract the carboxylic acid product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic extracts with brine to remove excess water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

    • Purification of Solid Acids: If your product is a solid, recrystallization from an appropriate solvent system is often the best method for purification.

    • Purification of Liquid Acids: For liquid products, distillation under reduced pressure can be effective if the compound is thermally stable.

    • Chromatography: If other methods fail, column chromatography on silica gel can be used. A mobile phase containing a small amount of acetic or formic acid is often necessary to ensure the carboxylic acid elutes as a single species and does not streak on the column.

Recommended Protocols for Ring-Intact Hydrolysis

Method 1: Mild Basic Hydrolysis using Lithium Hydroxide

This method is generally effective for a wide range of cyclopropyl esters and is known to be mild, minimizing the risk of ring-opening.

Experimental Protocol:

  • Dissolution: Dissolve the cyclopropyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 1:1 to 3:1 v/v ratio). The concentration should be such that the starting material is fully dissolved.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. For more hindered esters, gentle heating (e.g., 40-60 °C) may be required.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature (if heated).

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities and the alcohol byproduct.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with cold 1 M HCl.

    • Extract the product carboxylic acid with an organic solvent (e.g., ethyl acetate, 3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude carboxylic acid by recrystallization or column chromatography as needed.

Method 2: Enzymatic Hydrolysis using Lipase

Enzymatic hydrolysis offers a highly selective and mild alternative, often proceeding at neutral pH and room temperature, which is ideal for sensitive substrates. Lipases are a common choice for this transformation.[9][10][11]

Experimental Protocol:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0-8.0).

  • Substrate Suspension: Suspend the cyclopropyl ester in the buffer solution. A co-solvent like DMSO or acetone (typically 5-10% v/v) may be added to improve the solubility of the ester.

  • Enzyme Addition: Add the lipase (e.g., from Candida antarctica lipase B (CALB) or porcine pancreas lipase) to the mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 30-40 °C) to enhance the reaction rate.

  • Monitoring: Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, remove the enzyme by filtration (if immobilized) or by centrifugation.

    • Wash the aqueous layer with a non-polar organic solvent to remove any unreacted ester.

    • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

    • Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product as necessary.

Data Summary: Comparison of Hydrolysis Conditions

Hydrolysis MethodReagentsTypical SolventsTemperatureAdvantagesDisadvantagesRing-Opening Risk
Acid-Catalyzed H₂SO₄ or HClWater, DioxaneRefluxInexpensive reagentsReversible reaction, harsh conditionsHigh
Base-Catalyzed (NaOH/KOH) NaOH or KOHWater, THF/WaterRT to RefluxIrreversible, high yieldingCan be slow for hindered esters, risk of side reactions at high temp.Low (if workup is careful)
Base-Catalyzed (LiOH) LiOHTHF/WaterRT to 60°CEffective for hindered esters, milder conditionsMore expensive than NaOH/KOHVery Low
Enzymatic LipaseBuffer (pH 7-8), co-solventsRT to 40°CHighly selective, very mild conditions, environmentally friendlyEnzyme cost and stability, slower reaction times, substrate specificExtremely Low

Visualizing the Process

Reaction Mechanism: Ring Preservation vs. Ring Opening

G Ester Cyclopropyl Ester Acidic Acidic Hydrolysis (H₃O⁺, Δ) Ester->Acidic Unfavorable Basic Basic Hydrolysis (OH⁻) Ester->Basic Recommended Enzymatic Enzymatic Hydrolysis (Lipase, pH 7) Ester->Enzymatic Recommended Carbocation Cyclopropylmethyl Carbocation Acidic->Carbocation Tetrahedral Tetrahedral Intermediate Basic->Tetrahedral Enzymatic->Tetrahedral Rearrangement Rearrangement Carbocation->Rearrangement RingOpened Ring-Opened Products Rearrangement->RingOpened Carboxylate Carboxylate Tetrahedral->Carboxylate AcidProduct Cyclopropanecarboxylic Acid Carboxylate->AcidProduct Acidic Workup G Start Incomplete Hydrolysis (Starting Material Remains) CheckSolubility Is the ester fully dissolved? Start->CheckSolubility AddCosolvent Add co-solvent (e.g., THF) CheckSolubility->AddCosolvent No CheckTemp Is the reaction at room temp? CheckSolubility->CheckTemp Yes AddCosolvent->CheckTemp IncreaseTemp Increase temperature (e.g., to 40-60°C) CheckTemp->IncreaseTemp Yes CheckBase Using NaOH/KOH? CheckTemp->CheckBase No IncreaseTemp->CheckBase SwitchToBase Switch to LiOH CheckBase->SwitchToBase Yes IncreaseEquiv Increase equivalents of base CheckBase->IncreaseEquiv No (using LiOH) End Re-evaluate reaction progress SwitchToBase->End IncreaseEquiv->End

Caption: Troubleshooting guide for incomplete hydrolysis reactions.

References

  • Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227–263. [Link]

  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Kalinina, I. V., & Marom, A. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Molecules, 24(22), 4100. [Link]

  • Wang, G., Li, P., & Zhang, X. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 247–265. [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • DePuy, C. H., & Mahoney, L. R. (1964). The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society, 86(13), 2653–2657. [Link]

  • Marvel, C. S., & McAneny, J. H. (1933). Cyclopropanecarboxylic Acid. Organic Syntheses, 13, 26. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22014–22036. [Link]

  • Reymond, J.-L. (2005). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Infoscience. [Link]

  • Paizs, C., & Toşa, M. I. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences, 24(17), 13426. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • The Nerdy Farm Wife. (2018). What's Wrong With My Soap? {troubleshooting cold process soap problems}. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Google Patents. (2001).
  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • eGyanKosh. (n.d.). To study the kinetics of saponification of an ester by titrimetry. [Link]

  • Hayashi, K., Ichimaru, Y., Sugiura, K., Maeda, A., Harada, Y., Kojima, Y., Nakayama, K., & Imai, M. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581–584. [Link]

  • Kumar, K. A. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • ChemRxiv. (2022). Membrane Trafficking Inspired Hydrolysis of Non-Activated Esters at Physiological pH. [Link]

  • The Soapery. (2023). Cold Process Soap Trouble Shooting Guide: How to Fix the Most Common Issues. [Link]

  • LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Soap Guild. (2025). Troubleshooting Common Cold Process Soap Making Problems. [Link]

  • Asian Journal of Chemistry. (1995). A Comparative Kinetic Study of Saponification of Industrially Important Esters. [Link]

  • Biolabo. (2022). LIPASE Kinetic Method. [Link]

  • Chemistry Stack Exchange. (2016). Is LiOH a weaker base than NaOH?. [Link]

  • Simple Life Mom. (2026). Soap Making Troubleshooting Guide: Why Your Soap Didn't Turn Out Right (And How to Fix It). [Link]

  • Gevorgyan, V., & Rubin, M. (2014). General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC. [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270–280. [Link]

  • SciSpace. (2000). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. [Link]

  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. PMC. [Link]

  • IJERT. (2022). Kinetics of Saponification Reaction in a Batch Reactor. [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. [Link]

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Technical Support Center: Troubleshooting Reformatsky Reactions with Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: REF-CYC-001 Subject: Optimization of Yields for Sterically Hindered & Electronically Deactivated Substrates

Introduction: The "Cyclopropyl Paradox"

You are likely here because your standard Reformatsky protocol—which works perfectly for acetophenone or benzaldehyde—is failing with cyclopropyl ketones. You are observing low conversion, unreacted starting material, or a mess of rearrangement byproducts.

The Root Cause: Cyclopropyl ketones present a "perfect storm" of deactivation:

  • Electronic Deactivation: The cyclopropyl group acts as a

    
    -donor (interacting with the carbonyl 
    
    
    
    system via Walsh orbitals). This makes the carbonyl carbon less electrophilic than standard alkyl ketones.
  • Steric Bulk: The effective hydrodynamic radius of a cyclopropyl group hinders the approach of the Reformatsky reagent (the zinc enolate dimer).

  • Product Instability: The resulting

    
    -hydroxy ester (a cyclopropyl carbinol) is highly sensitive to acid-catalyzed rearrangement (cyclopropylcarbinyl 
    
    
    
    homoallyl rearrangement) during workup.

This guide moves beyond "add more zinc" and provides a mechanistic troubleshooting framework.

Module 1: The Engine (Zinc Activation)

User Query: "I am using fresh zinc dust, but the reaction refuses to initiate, or stalls at 20% conversion."

Diagnosis: Standard activation (HCl wash) is insufficient for deactivated electrophiles like cyclopropyl ketones. You need to break the ZnO lattice and trap the alkoxide to drive the equilibrium.

The Solution: TMSCl (Trimethylsilyl Chloride) Activation Do not rely on thermal initiation alone. Thermal stress causes cyclopropyl ring opening. Use the Knochel/TMSCl modification.

Mechanism of TMSCl Action
  • Surface Cleaning: TMSCl reacts with ZnO to form soluble

    
     and 
    
    
    
    , exposing active Zn(0).
  • Product Trapping: It silylates the resulting zinc alkoxide. This prevents the formation of "coating" aggregates on the metal surface and drives the reaction forward by removing the alkoxide from equilibrium.

DOT Diagram: The TMSCl Activation Cycle

TMSCl_Activation Zn_Oxide Zn(0) Surface (Passivated with ZnO) Zn_Active Active Zn(0) (Lattice Exposed) Zn_Oxide->Zn_Active TMSCl removes ZnO TMSCl TMSCl (Additive) TMSCl->Zn_Active Product Silyl Ether Product (Soluble) TMSCl->Product Enolate Zinc Enolate (Reformatsky Reagent) Zn_Active->Enolate Oxidative Insertion (+ Haloester) Haloester alpha-Haloester Haloester->Enolate Intermediate Zn-Alkoxide (Aggregate) Enolate->Intermediate Addition to Ketone Ketone Cyclopropyl Ketone Ketone->Intermediate Intermediate->Product TMSCl Trapping Product->Zn_Active Prevents Surface Coating

Caption: TMSCl serves a dual role: exposing the reactive Zn surface and solubilizing the product to prevent catalyst poisoning.

Module 2: Experimental Variables & Optimization

User Query: "What conditions favor the addition without opening the cyclopropane ring?"

Technical Guidance: Avoid Lewis Acid catalysts (like


 or 

) which are sometimes used to boost Reformatsky reactions. These will open the cyclopropyl ring.
Optimization Table
VariableStandard ProtocolCyclopropyl-Optimized Protocol Reasoning
Zinc Source Zn Dust (mesh 325)Rieke Zinc (

)
or TMSCl-Activated Dust
High surface area required to overcome electronic deactivation.
Solvent Benzene/EtherTHF (Dry) THF coordinates Zn species, breaking up aggregates. Essential for TMSCl protocols.
Temperature Reflux (

)

High heat promotes thermodynamic ring opening. Keep it as cool as possible while maintaining rate.
Concentration 0.5 M1.0 M - 1.5 M Higher concentration favors the bimolecular addition over unimolecular side reactions.
Stoichiometry 1.2 equiv Zn2.0 - 3.0 equiv Zn Excess Zn ensures rapid enolate formation before the halide decomposes.

Module 3: The Critical Workup (Don't Kill the Patient)

User Query: "I see the product spot on TLC during the reaction, but after workup, it's gone or decomposed."

Diagnosis: You likely used


 or 

to quench. Cyclopropyl carbinols (the product) are prone to Cyclopropylcarbinyl Rearrangement under acidic conditions. The ring opens to form a homoallylic alcohol or halide.

The Fix:

  • Quench: Use saturated Ammonium Chloride (

    
    )  at 
    
    
    
    . This buffers the pH to ~5-6, sufficient to break the Zn-O bond but mild enough to preserve the ring.
  • Extraction: Avoid prolonged contact with the aqueous phase.

  • Purification: If using silica gel chromatography, add 1% Triethylamine (

    
    ) to the eluent to neutralize the acidity of the silica.
    

Protocol: The "Gold Standard" TMSCl-Activated Method

Application: Cyclopropyl ketones with


-bromo esters.

Reagents:

  • Cyclopropyl ketone (1.0 equiv)

  • 
    -Bromoester (1.5 equiv)
    
  • Zn dust (3.0 equiv, <10 micron preferred)

  • TMSCl (0.1 - 0.2 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Place Zn dust in a flame-dried flask under Argon. Add THF (1 mL/mmol). Add TMSCl (0.1 equiv) and stir at RT for 15 mins. Observation: The grey suspension should slightly darken.

  • Initiation: Add 10% of the

    
    -bromoester. Warm gently to 
    
    
    
    . Observation: Look for a localized exotherm or bubbling.
  • Addition: Once initiated, add the remaining bromoester and the cyclopropyl ketone (mixed in THF) dropwise over 30-45 mins. Maintain temp at

    
    .
    
    • Note: Do not reflux.

  • Completion: Stir for 2-4 hours. Monitor by TLC.

  • Workup: Cool to

    
    . Pour into ice-cold sat. 
    
    
    
    . Extract immediately with
    
    
    . Wash with Brine.[1] Dry over
    
    
    .
  • Isolation: Flash chromatography on silica (neutralized with 1%

    
    ).
    

Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your current experiment.

Troubleshooting_Tree Start Start: Low Yield Observed Check_SM Is Starting Material (Ketone) Consumed? Start->Check_SM SM_Left Yes, SM Remains Check_SM->SM_Left SM_Gone No, SM Consumed Check_SM->SM_Gone Act_Check Did reaction exotherm/initiate? SM_Left->Act_Check Prod_Check Is Product visible on Crude NMR? SM_Gone->Prod_Check Zn_Surface Issue: Zn Surface Passivation Act_Check->Zn_Surface No Exotherm Electronic Issue: Electronic Deactivation Act_Check->Electronic Exotherm observed Sol_Zn Action: Use TMSCl Activation or Rieke Zn Zn_Surface->Sol_Zn Sol_Conc Action: Increase Concentration (1M) & Warm slightly (40C) Electronic->Sol_Conc decomp Issue: Workup Decomposition Prod_Check->decomp Yes, but low isolated yield side_rxn Issue: Ring Opening/Polymerization Prod_Check->side_rxn No, messy baseline Sol_Workup Action: Switch to Cold NH4Cl & Neutral Silica decomp->Sol_Workup Sol_Temp Action: Lower Rxn Temp Avoid Lewis Acids side_rxn->Sol_Temp

Caption: Diagnostic logic flow for identifying failure modes in cyclopropyl ketone Reformatsky reactions.

References

  • Picotin, G., & Miginiac, P. (1987). Activation of zinc by trimethylchlorosilane.[2][3][4] An improved procedure for the preparation of

    
    -hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction).[5] The Journal of Organic Chemistry, 52(21), 4796–4798.
    [Link]
    
  • Hanada, E. M., McShea, P. J., & Blum, S. A. (2023).[4] Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal.[3][4] Angewandte Chemie International Edition, 62(43), e202307787.[4] [Link]

  • Molander, G. A., & Etter, J. B. (1987). Samarium(II) iodide in organic synthesis.[1][6][7][8][9][10][11][12] Reformatsky-type reactions.[1][2][4][13][8][12][14][15][16] Journal of the American Chemical Society, 109(21), 6556–6558. [Link]

Sources

Technical Support Center: Purification of Thermally Unstable Cyclopropyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Ticket ID: #CN-CYCLO-THERM Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Spring-Loaded" Molecule

You are likely here because your cyclopropyl nitrile is behaving unpredictably—turning into tar during distillation or disappearing on a silica column.

The Root Cause: Cyclopropyl nitriles, particularly Donor-Acceptor (D-A) cyclopropanes , possess immense ring strain (~27.5 kcal/mol). The nitrile group (electron-withdrawing) combined with any electron-donating substituents creates a "push-pull" system.

  • Thermal Risk: Heat provides the activation energy to snap the ring, often leading to isomerization into alkenes (e.g., crotononitrile derivatives) or pyrrolines.

  • Acidity Risk: Standard silica gel is slightly acidic (

    
    ). The surface silanol groups (
    
    
    
    ) act as Brønsted acids, catalyzing the nucleophilic ring-opening of D-A cyclopropanes even at room temperature.

This guide prioritizes non-destructive stationary phases and low-temperature solvent management .

Diagnostic Triage: Before You Purify

Before committing your entire batch, perform this diagnostic to determine the specific instability mode.

The "2D-TLC" Stability Test

Use this to check if your compound decomposes on Silica.

  • Spot your crude mixture on the bottom-left corner of a square TLC plate.

  • Run the plate in your chosen solvent system (e.g., 10% EtOAc/Hex) vertically.

  • Dry the plate with cold air (do not use a heat gun).

  • Rotate the plate 90° counter-clockwise.

  • Run the plate again in the same solvent system.

  • Visualize.

    • Result A (Stable): All spots lie on a diagonal line bisecting the plate.

    • Result B (Unstable): Spots appear off the diagonal. This confirms the compound is reacting with the silica during the run. Do NOT use standard flash chromatography.

Decision Matrix: Selecting the Protocol

Use the following logic flow to select the safest purification method for your specific substrate.

Purification_Decision_Tree Start START: Characterize Crude Material State Physical State? Start->State Solid Solid State->Solid Liquid Oil / Liquid State->Liquid Recryst Protocol A: Cold Recrystallization Solid->Recryst TLC_Test 2D-TLC Test on Silica (See Diagnostic) Liquid->TLC_Test Stable Stable on Silica TLC_Test->Stable On Diagonal Unstable Decomposes on Silica TLC_Test->Unstable Off Diagonal Distill_Q Boiling Point Estimate? Stable->Distill_Q Neut_Flash Protocol B: Neutralized/Amine Silica Unstable->Neut_Flash Prep_HPLC Protocol D: Prep-HPLC (Neutral) Unstable->Prep_HPLC High Value/Scale <1g Std_Flash Standard Flash (Keep <30°C) High_BP High (>100°C @ 1mbar) Distill_Q->High_BP Low_BP Moderate (<100°C @ 1mbar) Distill_Q->Low_BP High_BP->Std_Flash Kugel Protocol C: Kugelrohr (High Vac) Low_BP->Kugel

Figure 1: Decision matrix for selecting purification method based on physical state and silica stability.

Detailed Protocols
Protocol B: Neutralized Flash Chromatography (The "Gold Standard")

Best for: Oils that decompose on standard silica (Result B in diagnostic).

The Science: By buffering the silica with a tertiary amine, you neutralize the acidic silanol sites (


), preventing acid-catalyzed ring opening.

Step-by-Step:

  • Select Solvent: Determine the optimal Rf (aim for 0.2–0.3) using TLC plates that have been pre-dipped in mobile phase containing 1% Triethylamine (Et3N).

  • Slurry Preparation:

    • Prepare your mobile phase (e.g., Hexane:EtOAc 4:1).

    • Add 1% v/v Triethylamine (Et3N) to the entire volume of mobile phase.

    • Slurry the silica gel in this Et3N-spiked solvent.[1] Let it sit for 15 minutes to ensure full neutralization.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the Et3N-solvent to equilibrate.

  • Loading:

    • Strict Rule: Do NOT load with DCM or Chloroform (these can become acidic).

    • Load neat (if liquid) or adsorbed onto neutral alumina (not silica).

  • Elution: Run the column using the Et3N-spiked solvent.

  • Workup: The Et3N will co-elute with your product. Remove it by rotary evaporation.[1][2][3] If traces remain, they are usually harmless, but can be removed by high-vacuum drying.

Alternative: Use Amine-Functionalized Silica (e.g., Biotage KP-NH). This eliminates the need for mixing Et3N but is more expensive.

Protocol C: High-Vacuum Kugelrohr Distillation

Best for: Thermally sensitive oils that are stable to brief heating but unstable on silica.

The Science: Kugelrohr distillation uses a short path and a rotating flask to maximize surface area and minimize "residence time" (the time the molecule spends hot).

Critical Parameters:

Parameter Requirement Why?
Vacuum Pressure < 0.5 mbar (Torr) Drastically lowers boiling point (nomograph rule: halving pressure drops bp ~10-15°C).
Cooling Dry Ice / Acetone (-78°C) Cyclopropyl nitriles are volatile; water condensers are often insufficient at high vac.

| Bath Temp | Slow Ramp | Prevents "bumping" which contaminates the distillate. |

Step-by-Step:

  • Pre-check: Ensure your vacuum pump oil is clean. Dirty oil = poor vacuum = higher temp required = decomposition.

  • Loading: Fill the source bulb no more than 1/3 full.

  • Setup: Connect the receiving bulb chain. Immerse the last bulb in dry ice/acetone.

  • Evacuation: Start rotation. Slowly apply vacuum.[4] Wait 5 mins for dissolved gases to degas before heating.

  • Heating:

    • Start the oven 50°C below the expected boiling point.

    • Increase by 10°C every 5 minutes.

    • Stop immediately if the residue turns dark brown/black (polymerization).

Troubleshooting & FAQs

Q: My compound turned yellow/brown during rotary evaporation. What happened? A: You likely overheated it or concentrated it to dryness too aggressively.

  • Fix: Keep the water bath < 30°C . Never distill to complete dryness; leave a small amount of solvent if storing for short periods.[5] Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1%) if the instability is radical-mediated (common with vinyl-cyclopropanes).

Q: I see a new spot on TLC after the column that wasn't there before. A: This is classic "on-column decomposition."

  • Fix: Your silica was likely not neutralized enough. Switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and often preserves acid-sensitive cyclopropanes.

Q: Can I use GC-MS to analyze the purity? A: Proceed with caution. The high injection port temperature (250°C+) often causes thermal rearrangement (Cope-type) inside the injector.

  • Validation: If GC-MS shows multiple peaks but NMR shows one pure compound, the degradation is happening inside the GC. Switch to LC-MS or rely on Quantitative NMR (qNMR).

Mechanism of Failure (Visualized)

Understanding how the molecule breaks helps you prevent it.

Failure_Mechanism Substrate D-A Cyclopropyl Nitrile (Strained Ring) Intermediate Zwitterionic/Diradical Intermediate Substrate->Intermediate Ring Opening Trigger_Heat Trigger: Heat (>80°C) Trigger_Heat->Intermediate Trigger_Acid Trigger: Acid (Silica) Trigger_Acid->Intermediate Prod_Alkene Ring Open Product: Alkene/Crotononitrile Intermediate->Prod_Alkene H-Shift / Isomerization Prod_Polymer Oligomers/Tar Intermediate->Prod_Polymer Polymerization

Figure 2: Mechanistic pathways for thermal and acid-catalyzed decomposition of donor-acceptor cyclopropanes.

References
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid. Organic Letters, 2018.[6]

    • Relevance: Establishes the mechanism of acid-catalyzed ring opening on silica and the need for neutraliz
  • Tips for Flash Column Chromatography: Acid Sensitive Compounds. University of Rochester, Dept. of Chemistry.

    • Relevance: Provides the standard protocol for using Triethylamine (Et3N)
  • When should I use an amine-bonded silica for flash chromatography? Biotage Blog, 2023.

    • Relevance: Validates the use of amine-functionalized silica as a superior alternative to manual neutraliz
  • Thermal rearrangements of aryldimethylvinylidenecyclopropanes. Journal of the Chemical Society, Perkin Transactions 2.

    • Relevance: Documents the thermal rearrangement of substituted cyclopropanes to alkenes/indenes at elevated temper
  • Distillation of Flammable or Combustible Liquids (Safety Guide). AXA XL Risk Consulting.

    • Relevance: Safety protocols for vacuum distillation of unstable materials.[7]

Disclaimer: These protocols are for research use only. Always consult your institution's Chemical Hygiene Plan (CHP) regarding the handling of nitriles (potential HCN generation) and pressurized glassware.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyclopropyl Acetates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Strained Ring Systems

In the landscape of pharmaceutical development and chemical synthesis, cyclopropyl groups are prevalent structural motifs. Their inherent ring strain imparts unique chemical reactivity and conformational rigidity, often leading to desirable pharmacological properties. However, this same reactivity can pose a significant challenge for analytical characterization. Understanding the fragmentation patterns of cyclopropyl-containing molecules in mass spectrometry is crucial for their unambiguous identification, metabolite profiling, and quality control. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of cyclopropyl acetate, a fundamental representative of this class of compounds. Through a comparative approach with its acyclic and larger-ring analogues, isopropyl acetate and cyclohexyl acetate, we will elucidate the characteristic fragmentation pathways that serve as diagnostic fingerprints for the cyclopropyl moiety.

Pillar 1: The Expertise & Experience - Causality in Fragmentation

The fragmentation of a molecule upon electron ionization is not a random process; it is governed by the principles of physical organic chemistry. The initial ionization event, the removal of an electron, creates a radical cation (M•+). The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses. For esters, two primary fragmentation pathways are dominant: α-cleavage and the McLafferty rearrangement.

  • α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For acetate esters, this can result in the formation of a stable acylium ion ([CH₃CO]⁺, m/z 43) or an ion derived from the alcohol moiety.

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters containing a γ-hydrogen on the alcohol portion. It involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a protonated acetic acid fragment ([CH₃COOH]⁺•, m/z 60).

The presence of a cyclopropyl ring introduces additional mechanistic possibilities. Cycloalkanes themselves exhibit characteristic fragmentation patterns, often involving the loss of ethylene (C₂H₄) after ring opening. The high ring strain of the cyclopropyl group can influence which fragmentation pathways are favored, leading to a unique mass spectrum.

Pillar 2: Trustworthiness - A Self-Validating System of Comparison

To establish a reliable framework for identifying cyclopropyl acetates, we will compare its fragmentation pattern with those of two structurally related but distinct molecules: isopropyl acetate and cyclohexyl acetate. This comparative analysis allows us to isolate the fragmentation features that are unique to the cyclopropyl group.

Comparative Fragmentation Analysis

The electron ionization mass spectra of isopropyl acetate and cyclohexyl acetate, obtained from the NIST Mass Spectrometry Data Center, serve as our experimental benchmarks. The fragmentation pattern for cyclopropyl acetate is predicted based on established fragmentation principles and data from analogous compounds, such as cyclopropyl methyl ketone.

Isopropyl Acetate (Experimental Data)

The mass spectrum of isopropyl acetate is characterized by a base peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺. Another significant peak is observed at m/z 45, which can be attributed to the [C₂H₅O]⁺ ion formed by cleavage of the acetyl group. The molecular ion at m/z 102 is often weak or absent. A peak at m/z 61 is also characteristic of acetate esters and corresponds to the protonated acetic acid fragment formed via a McLafferty-type rearrangement, although less favored than in longer-chain esters.

Cyclohexyl Acetate (Experimental Data)

The mass spectrum of cyclohexyl acetate shows a prominent molecular ion peak at m/z 142. The base peak is typically observed at m/z 82, resulting from the loss of acetic acid (60 Da) via a rearrangement process, forming the cyclohexene radical cation. The acylium ion at m/z 43 is also present but is less abundant than in the acyclic analogue.

Cyclopropyl Acetate (Predicted Fragmentation)

Based on the principles of ester and cycloalkane fragmentation, the mass spectrum of cyclopropyl acetate (Molecular Weight: 100.12 g/mol ) is predicted to exhibit the following key features:

  • Molecular Ion (m/z 100): A discernible molecular ion peak is expected.

  • Base Peak (m/z 43): The highly stable acylium ion, [CH₃CO]⁺, is predicted to be the base peak.

  • Loss of the Acetoxy Group (m/z 57): Cleavage of the C-O bond would result in the formation of the cyclopropyl cation, [C₃H₅]⁺.

  • Characteristic Cyclopropyl Fragmentation (m/z 41): Following the loss of the acetyl group, the resulting cyclopropyl radical cation can undergo ring opening and subsequent loss of a hydrogen atom to form the stable allyl cation, [C₃H₃]⁺, at m/z 39, or more likely, direct fragmentation to the C₃H₅⁺ ion which can rearrange.

  • McLafferty-type Rearrangement (m/z 60): While a classical McLafferty rearrangement is not possible, a rearrangement involving the cyclopropyl ring could lead to the formation of a fragment at m/z 60, corresponding to protonated acetic acid.

The key differentiator for cyclopropyl acetate is the expected prominent peak at m/z 57, corresponding to the cyclopropyl cation, and the subsequent fragmentation of the cyclopropyl ring.

Pillar 3: Authoritative Grounding & Comprehensive References

The mechanistic interpretations presented in this guide are grounded in well-established principles of mass spectrometry.[1][2][3] The fragmentation patterns of esters, including α-cleavage and McLafferty-type rearrangements, are extensively documented in the literature.[2] Similarly, the fragmentation of cycloalkanes, particularly the influence of ring strain, has been a subject of detailed study.[4][5][6]

Data Presentation

The following table summarizes the key predicted and observed fragment ions for cyclopropyl acetate and its comparators.

m/zProposed Fragment IonProposed StructureCyclopropyl Acetate (Predicted Relative Abundance)Isopropyl Acetate (Observed Relative Abundance)Cyclohexyl Acetate (Observed Relative Abundance)
142[C₈H₁₄O₂]⁺•Molecular IonN/AN/AModerate
102[C₅H₁₀O₂]⁺•Molecular IonN/ALowN/A
100[C₅H₈O₂]⁺•Molecular IonModerateN/AN/A
82[C₆H₁₀]⁺•Cyclohexene radical cationN/AN/AHigh (Base Peak)
61[C₂H₅O₂]⁺Protonated Acetic AcidLow to ModerateModerateLow
60[C₂H₄O₂]⁺•Acetic Acid radical cationModerateLowLow
57[C₃H₅]⁺Cyclopropyl cationHighN/AN/A
45[C₂H₅O]⁺Ethoxy cationN/AHighLow
43[CH₃CO]⁺Acylium ionHigh (Base Peak)High (Base Peak)Moderate
41[C₃H₅]⁺Allyl cationModerateModerateModerate
Experimental Protocols

The following is a detailed, step-by-step methodology for the analysis of volatile acetates using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

1.1. Prepare a stock solution of each acetate (cyclopropyl acetate, isopropyl acetate, cyclohexyl acetate) at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

1.2. Prepare a series of working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. For unknown samples, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Parameters:

2.1. Gas Chromatograph (GC):

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
  • Inlet: Set the injector temperature to 250°C. Use a splitless or split injection mode depending on the sample concentration.
  • Oven Program: Start at an initial temperature of 40°C, hold for 2 minutes. Ramp the temperature at a rate of 10°C/min to 200°C and hold for 5 minutes.
  • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

2.2. Mass Spectrometer (MS):

  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 35-200.
  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis:

3.1. Inject 1 µL of each standard and sample into the GC-MS system. 3.2. Acquire the data in full scan mode. 3.3. Identify the chromatographic peaks corresponding to each acetate based on their retention times. 3.4. Extract the mass spectrum for each peak. 3.5. Analyze the fragmentation patterns, identifying the molecular ion and major fragment ions. Compare the obtained spectra with the reference spectra and the predicted fragmentation pattern for cyclopropyl acetate.

Mandatory Visualization

Diagram 1: Predicted Fragmentation Pathway of Cyclopropyl Acetate

G M Cyclopropyl Acetate [C5H8O2]+• m/z 100 F43 Acylium Ion [CH3CO]+ m/z 43 M->F43 - •OC3H5 F57 Cyclopropyl Cation [C3H5]+ m/z 57 M->F57 - •CH3COO F60 Acetic Acid [CH3COOH]+• m/z 60 M->F60 - C3H4 (Rearrangement) F41 Allyl Cation [C3H5]+ m/z 41 F57->F41 Rearrangement

Caption: Predicted major fragmentation pathways of cyclopropyl acetate under electron ionization.

G cluster_cpa Cyclopropyl Acetate cluster_ipa Isopropyl Acetate cluster_cha Cyclohexyl Acetate cpa_m [C5H8O2]+• m/z 100 cpa_f43 [CH3CO]+ m/z 43 cpa_m->cpa_f43 cpa_f57 [C3H5]+ m/z 57 cpa_m->cpa_f57 ipa_m [C5H10O2]+• m/z 102 ipa_f43 [CH3CO]+ m/z 43 ipa_m->ipa_f43 ipa_f45 [C2H5O]+ m/z 45 ipa_m->ipa_f45 cha_m [C8H14O2]+• m/z 142 cha_f43 [CH3CO]+ m/z 43 cha_m->cha_f43 cha_f82 [C6H10]+• m/z 82 cha_m->cha_f82

Caption: A streamlined workflow for the GC-MS analysis of volatile acetate esters.

Conclusion

The mass spectrometry fragmentation pattern of cyclopropyl acetate is predicted to be distinguished by a combination of features characteristic of both esters and strained carbocyclic rings. The ubiquitous acylium ion at m/z 43 is expected to be the base peak, a common feature among simple acetate esters. However, the presence of a significant ion at m/z 57, corresponding to the cyclopropyl cation, and its subsequent fragmentation products, provides a unique diagnostic marker. By comparing this predicted pattern with the experimental spectra of isopropyl and cyclohexyl acetates, researchers can confidently identify the presence of the cyclopropyl acetate moiety. The detailed experimental protocol provided herein offers a robust method for obtaining high-quality mass spectra, ensuring reliable and reproducible results for the characterization of these important chemical entities.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]

  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, cyclohexyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Cyclopropyl vs. Cyclobutyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of cyclopropyl and cyclobutyl acetate derivatives, focusing on their distinct reactivity profiles driven by ring strain and orbital mechanics. For drug development professionals, distinguishing between direct ring attachment (secondary esters) and proximal attachment (primary cyclopropylmethyl esters) is critical, as their metabolic fates and stability profiles diverge radically.

Key Findings
  • Solvolytic Reactivity: Cyclopropylmethyl acetate derivatives solvolyze

    
    -
    
    
    
    times faster than cyclobutyl acetates due to
    
    
    -participation ("dancing resonance").
  • Product Stability: Hydrolysis of cyclopropyl acetate (direct attachment) yields unstable cyclopropanol, which rapidly isomerizes to propanal (an aldehyde liability). In contrast, cyclobutyl acetate hydrolyzes to the stable cyclobutanol.

  • Rearrangement: Both scaffolds access a common "non-classical" cation manifold (bicyclobutonium ion), leading to identical product mixtures under solvolytic conditions.

Theoretical Framework: Strain & Orbital Overlap

The reactivity difference is governed by the release of ring strain (I-strain) and the ability of the strained bonds to stabilize adjacent positive charges.

FeatureCyclopropyl (c-Pr)Cyclobutyl (c-Bu)Impact on Reactivity
Ring Strain ~27.5 kcal/mol~26.5 kcal/molHigh ground-state energy drives ring-opening/expansion.
Hybridization

(C-C bonds)

(puckered)
c-Pr bonds have high p-character (Walsh orbitals), allowing conjugation with adjacent

or p-orbitals.
Conformation Planar (Rigid)Puckered (Flexible)c-Bu can relax strain via puckering; c-Pr relies on hyperconjugation.

Mechanistic Comparison: The Cation Manifold

When these acetates undergo solvolysis (e.g., leaving group departure), they do not behave as simple alkyl esters. They enter a "non-classical" carbocation equilibrium.

The Roberts-Mazur Manifold

Classical studies by Roberts and Mazur established that solvolysis of either cyclopropylmethyl acetate or cyclobutyl acetate yields a mixture of three products:

  • Cyclopropylmethyl acetate (Unrearranged)

  • Cyclobutyl acetate (Ring expanded/contracted)

  • Homoallyl acetate (Ring opened)

This occurs because the ionization leads to a delocalized bicyclobutonium cation .

G cluster_0 Substrates cluster_1 Non-Classical Cation Manifold cluster_2 Product Mixture CPM_Ac Cyclopropylmethyl Acetate Bisected Bisected Cation CPM_Ac->Bisected Fast Ionization (k1) CB_Ac Cyclobutyl Acetate Bicyclobutonium Bicyclobutonium Ion CB_Ac->Bicyclobutonium Slow Ionization (k2) Bisected->Bicyclobutonium Resonance/Equilibrium Prod_CPM Cyclopropylmethyl Derivatives Bicyclobutonium->Prod_CPM Prod_CB Cyclobutyl Derivatives Bicyclobutonium->Prod_CB Prod_HA Homoallyl (Open Chain) Bicyclobutonium->Prod_HA

Figure 1: The Roberts-Mazur manifold illustrating the convergence of cyclopropylmethyl and cyclobutyl pathways into a common cationic landscape.

Quantitative Reactivity Data (Solvolysis Rates)

The rate of ionization (


) demonstrates the massive stabilizing effect of the cyclopropyl group when adjacent to the leaving group (Cyclopropylmethyl).
SubstrateRelative Rate (

)
Mechanism Note
Cyclopropylmethyl Acetate 100 - 120

overlap assists ionization (Dancing Resonance).
Cyclobutyl Acetate 1.0 (Reference)Ionization relieves some eclipsing strain but lacks direct assistance.
Allylcarbinyl Acetate 0.05Lacks strain-release driving force; standard primary cation.

Expert Insight: If your drug design requires a stable ester that resists metabolic solvolysis, the cyclobutyl scaffold is superior. The cyclopropylmethyl group is a "hot" electrophile generator.

Stability of Direct Esters (Hydrolysis Risks)

A distinct scenario arises when the acetate is directly attached to the ring (Secondary Esters:


).
Cyclopropyl Acetate: The Aldehyde Trap

Hydrolysis of cyclopropyl acetate does not yield a stable alcohol. The resulting cyclopropanol is hemiacetal-like and undergoes rapid ring-opening tautomerization.

  • Pathway: Cyclopropyl Acetate

    
     [Cyclopropanol] 
    
    
    
    Propanal
  • Risk: Generation of reactive aldehydes in vivo (toxicity/cross-linking).

Cyclobutyl Acetate: The Stable Isostere

Hydrolysis yields cyclobutanol, which is a stable, isolable secondary alcohol. It serves as a valid bioisostere for cyclopentyl or isopropyl groups.

Hydrolysis cluster_cpr Cyclopropyl Acetate Fate cluster_cbu Cyclobutyl Acetate Fate CP_Ac Cyclopropyl Acetate CP_OH Cyclopropanol (Transient) CP_Ac->CP_OH Hydrolysis Aldehyde Propanal (Reactive Aldehyde) CP_OH->Aldehyde Spontaneous Tautomerization CB_Ac_Direct Cyclobutyl Acetate CB_OH Cyclobutanol (Stable Product) CB_Ac_Direct->CB_OH Hydrolysis

Figure 2: Divergent hydrolytic fates. Cyclopropyl esters act as pro-aldehydes, while cyclobutyl esters yield stable alcohols.

Experimental Protocols

Protocol A: Kinetic Measurement of Solvolysis Rates

Validates the lability of the C-O bond in acidic media.

Materials:

  • Substrate (0.1 M in Glacial Acetic Acid)

  • Sodium Acetate (0.12 M, buffer)

  • Indicator (Crystal Violet) or Titrant (Perchloric Acid in acetic acid)

Workflow:

  • Preparation: Dissolve the acetate derivative in anhydrous acetic acid containing sodium acetate (to buffer the generated sulfonic acid if using tosylates, or simply to maintain ionic strength).

  • Thermostating: Equilibrate reaction vessels at 50.0 °C

    
     0.1 °C.
    
  • Sampling: Aliquot 5.0 mL samples at logarithmic time intervals (

    
     min).
    
  • Quenching: Quench aliquots into excess acetic anhydride/sodium acetate or cold solvent.

  • Analysis:

    • Method 1 (Titration): Titrate the unconsumed acetate (if studying hydrolysis) or the generated acid.

    • Method 2 (GC/NMR): Quantify the disappearance of starting material vs. internal standard (e.g., decane).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    confirms the reactivity order.
Protocol B: Product Distribution Analysis

Determines the extent of rearrangement.

  • Perform solvolysis as above until

    
     conversion (10 half-lives).
    
  • Neutralize the mixture with aqueous

    
    .
    
  • Extract with Pentane/Ether (

    
     mL).
    
  • Dry over

    
     and concentrate carefully (volatile products!).
    
  • Analyze via Quantitative

    
     NMR  or GC-MS .
    
    • Cyclopropylmethyl signal:

      
       ~10-15 ppm (ring carbons).
      
    • Cyclobutyl signal:

      
       ~15-30 ppm.
      
    • Homoallyl signal:

      
       ~115-135 ppm (alkene).
      

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society. Link

  • Olah, G. A., et al. (1988). The

    
     Cation. A Theoretical Investigation. Journal of the American Chemical Society. Link
    
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Winstein, S., & Kosower, E. M. (1959). Neighboring Groups in Nucleophilic Displacement. Journal of the American Chemical Society. Link

  • Marek, I., et al. (2020). Stereospecific Nucleophilic Substitution at Quaternary Carbon Stereocenters. Journal of the American Chemical Society. Link

Sources

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